trans-3-hydroxy-L-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009886 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-3-hydroxy-L-proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4298-08-2 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-L-proline, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of Trans-3-Hydroxy-L-Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-3-hydroxy-L-proline is a post-translationally modified imino acid, primarily found as a minor but crucial component of collagen.[1][2] Its formation, catalyzed by specific prolyl 3-hydroxylases, is essential for the structural integrity and function of certain collagen types, most notably type IV collagen within basement membranes.[3][4][5] This technical guide provides an in-depth overview of the biological significance of this compound, detailing its role in collagen stability, its metabolic pathways, and its emerging importance in cellular signaling and disease pathogenesis. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to serve as a comprehensive resource for the scientific community.
Introduction
This compound is an isomer of the more abundant trans-4-hydroxy-L-proline and is synthesized by the hydroxylation of proline residues in the Xaa position of the repeating Gly-Xaa-Yaa sequence of collagen.[1] While present in smaller quantities, with a ratio of approximately 1:100 compared to trans-4-hydroxy-L-proline in whole-body collagens, its biological role is far from minor.[2][6] Deficiencies in prolyl 3-hydroxylation have been linked to severe connective tissue disorders, highlighting its critical function.[7][8] This guide will explore the multifaceted biological significance of this unique imino acid.
Role in Collagen Structure and Stability
The presence of this compound influences the stability of the collagen triple helix, albeit in a manner distinct from its 4-hydroxy counterpart. Studies on synthetic collagen-like peptides have shown that the incorporation of this compound can have a modest destabilizing effect on the triple helix when in its natural Xaa position. This is attributed to the inductive effect of its 3-hydroxyl group, which slightly weakens a critical interstrand hydrogen bond.
Quantitative Data on Collagen Stability and Distribution
The following tables summarize key quantitative findings regarding the effect of this compound on collagen stability and its distribution in various collagen types.
| Peptide Sequence | Melting Temperature (Tm) °C | Reference |
| (Pro-4-Hyp-Gly)₃-Pro-Pro -Gly-(Pro-4-Hyp-Gly)₃ | 41.5 | Jenkins et al., 2003 |
| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 39.8 | Jenkins et al., 2003 |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 29.5 | Jenkins et al., 2003 |
| Collagen Chain | Proline Residue | Degree of 3-Hydroxylation | Tissue/Source | Reference |
| α1(II) | Pro⁹⁴⁴ | >80% | Bovine Vitreous | Eyre et al., 2011 |
| α1(II) | Pro⁹⁴⁴ | <20% | Bovine Articular Cartilage | Eyre et al., 2011 |
| α1(II) | Pro⁹⁴⁴ | 66% | Bovine Meniscus | Eyre et al., 2011 |
| α1(II) | Pro⁹⁴⁴ | ~40% | Human Nucleus Pulposus | Eyre et al., 2011 |
| α2(V) | Pro⁴⁷⁰ | Partially Hydroxylated | Bovine Bone | Eyre et al., 2011 |
Biosynthesis and Degradation
The formation and breakdown of this compound are tightly regulated enzymatic processes.
Biosynthesis
This compound is not incorporated into proteins during translation. Instead, it is formed post-translationally from proline residues within newly synthesized procollagen chains in the endoplasmic reticulum. This hydroxylation is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[9] Prolyl 3-hydroxylase 2 (P3H2) is the primary enzyme responsible for the 3-hydroxylation of type IV collagen.[10][11]
Figure 1. Biosynthesis of this compound in collagen.
Degradation
Free this compound, derived from the degradation of collagen and other proteins, is catabolized in a specific pathway. The key enzyme in this process is this compound dehydratase, which converts it to Δ¹-pyrroline-2-carboxylate (Pyr2C).[12] Pyr2C is then further metabolized.[2]
Figure 2. Degradation pathway of this compound.
Biological Significance in Cellular Signaling
While free this compound is not known to be a direct signaling molecule, its presence within the collagenous framework of the basement membrane is critical for regulating cellular interactions and signaling.
The 3-hydroxylation of type IV collagen by P3H2 plays a crucial role in preventing the aberrant interaction of the embryonic basement membrane with maternal platelets.[3][9][13] Specifically, this modification masks binding sites for the platelet-specific glycoprotein VI (GPVI), thereby preventing platelet aggregation and thrombosis at the maternal-fetal interface.[3][13]
Furthermore, the proper 3-hydroxylation of type IV collagen is essential for its interaction with other basement membrane components, such as nidogens, and for maintaining the overall architecture of the basement membrane.[14] A stable and correctly assembled basement membrane is fundamental for cell adhesion, migration, proliferation, and differentiation, processes that are mediated by cell surface receptors like integrins that bind to basement membrane components.[5] Loss of P3H2 and subsequent reduced 3-hydroxylation of collagen IV leads to a thinner glomerular basement membrane, resulting in nephropathy.[1][4]
Figure 3. Role of this compound in basement membrane-mediated signaling.
Experimental Protocols
Colorimetric Assay for this compound Dehydratase Activity
This protocol is adapted from Visser et al., 2012.[12]
Materials:
-
Purified this compound dehydratase
-
This compound
-
25 mM Tris-HCl, pH 8.0
-
3% Trichloroacetic acid (TCA), ice-cold
-
25 mg/mL o-aminobenzaldehyde in ethanol
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 25 mM Tris-HCl (pH 8.0), 1 mg/mL of the purified enzyme, and 25 mM this compound in a total volume of 50 µL.
-
Incubate the reaction mixtures at 37°C for 60 seconds.
-
Terminate the reactions by adding 900 µL of ice-cold 3% TCA.
-
Add 50 µL of a 25 mg/mL solution of o-aminobenzaldehyde in ethanol to each terminated reaction.
-
Incubate the mixtures at 60°C for 30 minutes to allow for color development.
-
Measure the absorbance at 425 nm. The absorbance is proportional to the amount of Δ¹-pyrroline-2-carboxylate formed.
Purification of this compound from Collagen Hydrolysates by Ion-Exchange Chromatography
This protocol is based on the methodology described for the separation of proline and hydroxyproline.[15]
Materials:
-
Collagen hydrolysate
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl) for elution
-
Ammonia solution for neutralization and elution
-
Chromatography column
Procedure:
-
Hydrolysis: Hydrolyze the collagen sample in 6 M HCl at 110°C for 24 hours to release the constituent amino acids.
-
Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate with a low concentration acid (e.g., 0.1 M HCl).
-
Sample Loading: Apply the neutralized and filtered collagen hydrolysate to the column. The amino acids will bind to the resin.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound amino acids using a gradient of increasing ammonia concentration (e.g., 1.5-2 M aqueous ammonia). This compound will elute at a specific point in the gradient, allowing for its separation from other amino acids.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a suitable analytical method, such as HPLC or mass spectrometry.
-
Desalting: Pool the fractions containing this compound and remove the ammonia by evaporation under reduced pressure.
Assay for Prolyl-3-Hydroxylase Activity using Mass Spectrometry
This protocol is based on methods described for prolyl hydroxylase assays.
Materials:
-
Recombinant prolyl-3-hydroxylase (e.g., P3H2)
-
Synthetic peptide substrate (e.g., corresponding to a 3-hydroxylation site in collagen IV)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: Ascorbate, 2-oxoglutarate, FeSO₄
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, peptide substrate, and the prolyl-3-hydroxylase enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the reaction mixture by LC-MS/MS to detect and quantify the hydroxylated and non-hydroxylated forms of the peptide substrate. The ratio of the two forms indicates the enzyme activity.
Conclusion
This compound, though a minor component of collagen, plays a vital and non-redundant role in the structure and function of the extracellular matrix. Its presence is critical for the stability of certain collagen types and for the architectural integrity of basement membranes. Emerging evidence highlights its indirect but essential role in regulating cell-matrix interactions and signaling pathways crucial for development and tissue homeostasis. Further research into the specific signaling events modulated by the 3-hydroxylation of collagen and the development of tools to precisely manipulate this modification will undoubtedly provide deeper insights into its biological significance and potential as a therapeutic target in a range of diseases.
References
- 1. Loss of the collagen IV modifier prolyl 3-hydroxylase 2 causes thin basement membrane nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Loss of the collagen IV modifier prolyl 3-hydroxylase 2 causes thin basement membrane nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl 3-Hydroxylase 2 Is a Molecular Player of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl 3-hydroxylase 1 deficiency causes a recessive metabolic bone disorder resembling lethal/severe osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl 3-Hydroxylase 1 Null Mice Display Abnormalities in Fibrillar Collagen-rich Tissues Such as Tendons, Skin, and Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological role of prolyl 3-hydroxylation in type IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P3h2 prolyl 3-hydroxylase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological role of prolyl 3-hydroxylation in type IV collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Role of trans-3-hydroxy-L-proline in collagen structure and stability.
An In-depth Technical Guide on the Role of trans-3-hydroxy-L-proline in Collagen Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the primary structural protein in mammals, derives its stability from its unique triple-helical structure, which is heavily influenced by post-translational modifications. The hydroxylation of proline residues to 4-hydroxyproline (4-Hyp) is well-established as a critical stabilizing modification. However, a second, less abundant isomer, this compound (3-Hyp), also occurs in collagen. This technical guide provides a comprehensive analysis of the role of 3-Hyp in collagen, detailing its biosynthesis, its surprising effect on triple-helical stability, and the experimental methodologies used to elucidate its function. Contrary to the stabilizing effect of 4-Hyp, studies reveal that 3-Hyp destabilizes the collagen triple helix, with the magnitude of this effect being highly dependent on its position within the canonical Gly-Xaa-Yaa repeating sequence.
Introduction to Collagen and Proline Hydroxylation
Collagen is the most abundant protein in animals, constituting about one-third of the total protein mass.[1] It is a fibrous protein that provides structural integrity and support to connective tissues such as skin, bones, cartilage, and basement membranes.[1][2] The fundamental structure of collagen is a right-handed triple helix composed of three parallel, left-handed polyproline II-type strands.[1] Each strand is characterized by a repeating amino acid sequence, Gly-Xaa-Yaa, where Xaa and Yaa can be any amino acid, but are frequently the imino acids proline and hydroxyproline, respectively.[1][3]
The stability of this triple helix is not solely dependent on the primary sequence but is significantly enhanced by post-translational modifications that occur in the endoplasmic reticulum.[4][5] The most critical of these is the hydroxylation of proline residues. This process is catalyzed by specific enzymes and results in two main isomers: trans-4-hydroxy-L-proline (4-Hyp) and this compound (3-Hyp).[4][6] While 4-Hyp is abundant and its profound stabilizing effect is well-documented, the function of the much rarer 3-Hyp has been less understood.[1][2] This document focuses on the specific role of 3-Hyp, synthesizing key research findings on its impact on collagen structure and stability.
Biosynthesis and Natural Abundance of 3-Hyp
The formation of hydroxyproline is a post-translational event; free hydroxyproline is not incorporated into proteins during translation.[4] Proline residues within the newly synthesized procollagen chains are hydroxylated in the lumen of the endoplasmic reticulum.[4][7] This reaction is catalyzed by a family of enzymes known as prolyl hydroxylases.
-
Prolyl-4-hydroxylase (P4H) is responsible for the formation of the abundant trans-4-Hyp.
-
Prolyl-3-hydroxylase (P3H) specifically catalyzes the formation of trans-3-Hyp.[1]
These dioxygenase enzymes require O₂, Fe²⁺, α-ketoglutarate, and ascorbate (vitamin C) as co-factors.[7][8]
In mammals, 3-Hyp is significantly less common than 4-Hyp. The ratio of 4-Hyp to 3-Hyp in whole-body collagens is approximately 100:1.[6][9] Natural collagen sequencing has revealed that 3-Hyp is typically found in the Xaa position of the triplet, specifically in the sequence: 3-Hyp-4-Hyp-Gly .[1][2] Its presence is more noted in certain collagen types, such as basement membrane (type IV) collagen.[10]
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Imino Acid: A Technical Guide to the Natural Occurrence and Sources of trans-3-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-hydroxy-L-proline is a rare, non-proteinogenic imino acid, an isomer of the more abundant trans-4-hydroxy-L-proline. While often overshadowed by its well-studied counterpart, this compound plays critical roles in the structural integrity of certain collagens and is found in unique secondary metabolites from various natural sources. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways and workflows.
Natural Occurrence and Sources
The presence of this compound in nature is sparse but significant. Its primary occurrences are in animal connective tissues, specific fungal metabolites, and at least one plant species.
Animal Kingdom: A Key Component of Collagen
In animals, this compound is found as a post-translational modification of proline residues within collagen, the most abundant protein in mammals. This modification is catalyzed by the enzyme prolyl 3-hydroxylase.[1] While it is a minor component compared to trans-4-hydroxy-L-proline, with a ratio of approximately 1:100 in whole-body collagens, its presence is crucial for the stability and function of specific collagen types, most notably type IV collagen, a key component of basement membranes.[2]
The degree of 3-hydroxylation of proline residues can vary significantly depending on the collagen type, tissue, and species. This variability suggests a regulatory role for this modification in collagen fibril supramolecular assembly.
Fungal Kingdom: A Constituent of Bioactive Peptides
Certain fungi are a notable source of this compound, where it is incorporated into non-ribosomal peptides with significant biological activities. A prominent example is the echinocandin family of antifungal agents. Fungi such as Glarea lozoyensis, the producer of pneumocandins, and Aspergillus pachycristatus, which produces echinocandin B, utilize proline hydroxylases to generate this compound as a building block for these complex molecules.[1]
Plant Kingdom: A Methylated Derivative
While the free form of this compound is not widely reported in plants, a methylated derivative, trans-3-hydroxy-N-methyl-L-proline , has been isolated from the halophytic shrub Tamarix ramosissima.[3] This discovery points to a potentially unique metabolic pathway in this plant species, although the physiological function and concentration of this compound have not been extensively quantified in published literature.
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data on the occurrence of this compound in various natural sources.
| Source Category | Specific Source | Analyte | Method of Analysis | Quantitative Value | Reference(s) |
| Animal Collagen | Bovine Vitreous Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | > 80% | |
| Bovine Articular Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | < 20% | ||
| Human Nucleus Pulposus Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | ~40% | ||
| Bovine Meniscus Type II Collagen | 3-hydroxylation of Proline at residue 944 | Mass Spectrometry | ~66% | ||
| Whole-body collagens (general) | Ratio of trans-4-hydroxy-L-proline to this compound | Not specified | ~100:1 | [2] | |
| Fungal Metabolites | Aspergillus pachycristatus (in vitro enzyme assay with HtyE proline hydroxylase) | Ratio of trans-4-hydroxy-L-proline to this compound produced | HPLC | ~2.5:1 | |
| Glarea lozoyensis (in vitro enzyme assay with GloF proline hydroxylase) | Ratio of trans-4-hydroxy-L-proline to this compound produced | HPLC | ~8:1 | [1] | |
| Plant Source | Tamarix ramosissima | trans-3-hydroxy-N-methyl-L-proline | Isolation and structural elucidation | Presence confirmed, quantitative data not available in the searched literature. | [3] |
Experimental Protocols
Isolation and Quantification of this compound from Collagenous Tissues
This protocol provides a comprehensive workflow for the determination of this compound content in collagen-rich tissues.
3.1.1. Materials and Reagents
-
Tissue sample (e.g., cartilage, skin)
-
6 M HCl
-
Nitrogen gas
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or phenyl isothiocyanate (PITC))
-
HPLC system with a suitable column (e.g., chiral column or reverse-phase C18) and detector (fluorescence or UV)
-
Mass spectrometer (optional, for confirmation)
-
Standards: this compound, trans-4-hydroxy-L-proline, and other relevant amino acids
3.1.2. Procedure
-
Sample Preparation and Hydrolysis:
-
Accurately weigh 10-20 mg of lyophilized and finely minced tissue into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Flush the tube with nitrogen gas, seal it, and incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the HCl under vacuum using a rotary evaporator.
-
Re-dissolve the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
To remove interfering substances, the hydrolysate can be passed through a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample and wash with water to remove salts.
-
Elute the amino acids with an appropriate solvent (e.g., aqueous methanol).
-
Dry the eluate under nitrogen.
-
-
Derivatization:
-
For NBD-Cl derivatization (fluorescence detection):
-
Reconstitute the dried hydrolysate in a borate buffer (pH 8.0).
-
Add a solution of NBD-Cl in ethanol.
-
Incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture and inject it into the HPLC system.
-
-
For PITC derivatization (UV detection):
-
Re-dry the sample and add a mixture of ethanol, water, and triethylamine.
-
Add PITC and incubate at room temperature for 20 minutes.
-
Remove the excess reagents by vacuum.
-
Reconstitute the sample in the mobile phase for HPLC analysis.
-
-
-
HPLC Analysis:
-
Use a suitable HPLC column for the separation of hydroxyproline isomers. A chiral column is often necessary for baseline separation of stereoisomers.
-
Employ a gradient elution program with appropriate mobile phases (e.g., acetonitrile and a buffered aqueous solution).
-
Set the detector to the appropriate wavelength for the chosen derivatization agent (e.g., excitation at 470 nm and emission at 530 nm for NBD-Cl; 254 nm for PITC).
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the derivatized standard.
-
3.1.3. Mass Spectrometry Confirmation:
-
For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (LC-MS).
-
The mass-to-charge ratio (m/z) of the derivatized this compound can be monitored for confirmation.
Enzymatic Assay for Prolyl 3-Hydroxylase Activity
This assay is used to determine the activity of prolyl 3-hydroxylase, the enzyme responsible for the synthesis of this compound in collagen.
3.2.1. Materials and Reagents
-
Enzyme source (e.g., purified prolyl 3-hydroxylase or cell lysate)
-
Synthetic peptide substrate (e.g., (Pro-Pro-Gly)n)
-
2-oxoglutarate
-
FeSO4
-
Ascorbic acid
-
Catalase
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl, pH 7.8)
-
HPLC system for amino acid analysis (as described in Protocol 3.1)
3.2.2. Procedure
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, peptide substrate, 2-oxoglutarate, FeSO4, ascorbic acid, catalase, and DTT.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme source to the pre-incubated mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 12 M HCl.
-
-
Sample Processing and Analysis:
-
Hydrolyze the reaction mixture as described in Protocol 3.1 (Section 3.1.2, step 1).
-
Analyze the hydrolysate for the presence of this compound using HPLC with derivatization as detailed in Protocol 3.1.
-
The amount of this compound formed is a measure of the prolyl 3-hydroxylase activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.
Caption: Biosynthesis of this compound from a proline residue in procollagen.
Caption: Workflow for the isolation and quantification of this compound from tissues.
Conclusion
This compound, though a minor player in the vast landscape of amino acids, holds significant importance in the structure of specific collagens and as a component of potent fungal natural products. The analytical techniques outlined in this guide provide a robust framework for researchers to accurately identify and quantify this unique imino acid, paving the way for a deeper understanding of its biological roles and potential applications in drug development and biomaterials science. Further research, particularly into its occurrence and function in the plant kingdom, is warranted to fully elucidate the natural distribution of this enigmatic molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying proline hydroxylation in recombinant collagen variants by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological significance of trans-3-hydroxy-L-proline. This non-proteinogenic amino acid is a component of collagen and a valuable chiral intermediate in the synthesis of pharmacologically active molecules.
Chemical Structure and Stereochemistry
This compound, systematically named (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a diastereomer of 3-hydroxy-L-proline.[1] The "trans" designation refers to the relative orientation of the hydroxyl group at the C3 position and the carboxylic acid group at the C2 position of the pyrrolidine ring, being on opposite sides of the ring plane. The "L" configuration indicates that the stereocenter at the alpha-carbon (C2) has the S-configuration. Consequently, the stereochemistry of this compound is (2S,3S).[1]
Molecular Formula: C₅H₉NO₃[2] Molecular Weight: 131.13 g/mol [2]
The pyrrolidine ring of proline and its derivatives is not planar and can exist in different puckered conformations. The specific conformation of this compound influences its biological activity and its utility as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | [2] |
| CAS Number | 4298-08-2 | [2] |
| Appearance | White to light beige powder | [3] |
| Melting Point | 235 °C | [3] |
| Boiling Point | 355.2 °C at 760 mmHg | [3] |
| Density | 1.395 g/cm³ | [3] |
| Specific Optical Rotation | -14.5° to -20.5° (c=1 in water at 20°C) | [4] |
Crystallographic Data
A definitive crystal structure for this compound was not found in the public domain at the time of this writing. However, the crystal structure of a closely related derivative, trans-3-hydroxy-N-methyl-L-proline hydrochloride, provides valuable insights into the bond lengths and angles of the core structure. The data presented below is from this derivative and should be considered as a close approximation.[5]
| Bond/Angle | Length (Å) / Angle (°) |
| C2-C3 | 1.53 |
| C3-O3 | 1.42 |
| C2-N1 | 1.50 |
| N1-C5 | 1.51 |
| C4-C5 | 1.52 |
| C2-C1' (Carboxyl) | 1.51 |
| Angle | Value (°) |
| N1-C2-C3 | 103.5 |
| C2-C3-C4 | 104.2 |
| C3-C4-C5 | 105.1 |
| C4-C5-N1 | 104.8 |
| C5-N1-C2 | 108.9 |
Note: The data is for trans-3-hydroxy-N-methyl-L-proline hydrochloride and serves as an illustrative example.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A reference spectrum for L-trans-3-hydroxyproline in D₂O is available on SpectraBase.[6] Access to the full spectrum with peak assignments may require a subscription.
¹H NMR: While a definitive assigned spectrum for the trans isomer is not available, analysis of related proline derivatives suggests the following expected proton signals. The coupling constants between the protons on C2 and C3 are crucial for confirming the trans stereochemistry.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H2 (α-H) | ~3.2 | d |
| H3 | ~4.0 | m |
| H4 | ~2.0-2.4 | m |
| H5 | ~3.0-3.4 | m |
| NH | Broad singlet | |
| OH | Broad singlet | |
| COOH | Broad singlet |
Mass Spectrometry
GC-MS data for this compound is available on PubChem. The fragmentation pattern can be used for its identification in complex mixtures.[2]
Experimental Protocols
Asymmetric Synthesis of this compound
The following is a summary of an asymmetric synthesis starting from β-alanine, with Sharpless asymmetric epoxidation as a key step.[1]
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow.
Detailed Protocol:
-
Protection and Esterification of β-alanine: The amino group of β-alanine is protected, and the carboxylic acid is converted to its methyl ester.
-
Reduction: The methyl ester is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Oxidation and Wittig Reaction: The alcohol is oxidized to the aldehyde, which is then converted to an allylic alcohol via a Wittig reaction.
-
Sharpless Asymmetric Epoxidation: The allylic alcohol undergoes Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide.
-
Intramolecular Cyclization: The chiral epoxide undergoes an intramolecular cyclization to form the pyrrolidine ring.
-
Deprotection: The protecting groups are removed to yield this compound. The final product is purified by ion-exchange chromatography.[1]
Enzymatic Synthesis of this compound
A multi-enzyme cascade reaction has been developed for the synthesis of this compound from L-arginine.[3]
Enzymatic Synthesis Workflow
Caption: Multi-enzyme cascade synthesis.
Detailed Protocol:
-
Hydroxylation of L-arginine: L-arginine is hydroxylated at the 3-position by L-arginine 3-hydroxylase (VioC) to produce (2S,3S)-3-hydroxyarginine.
-
Conversion to Hydroxyornithine: Arginase is used to convert (2S,3S)-3-hydroxyarginine to (2S,3S)-3-hydroxyornithine.
-
Cyclization to this compound: Ornithine cyclodeaminase (OCD) catalyzes the final step, the cyclization of (2S,3S)-3-hydroxyornithine to yield this compound.[3]
Biological Significance
This compound is a naturally occurring amino acid found in collagen, a major structural protein in animals. Its presence, although less abundant than its 4-hydroxy counterpart, is crucial for the stability and function of certain types of collagen.
Role in Collagen Biosynthesis
The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis. Prolyl 3-hydroxylase enzymes catalyze the formation of 3-hydroxyproline at specific proline residues within the procollagen chains in the endoplasmic reticulum.[3]
Collagen Biosynthesis Pathway
Caption: Collagen biosynthesis overview.
Metabolic Degradation Pathway
This compound derived from the diet or from the degradation of collagen is catabolized in a specific pathway. The first step is catalyzed by this compound dehydratase.
Metabolic Degradation of this compound
Caption: Degradation of this compound.
Conclusion
This compound is a stereochemically defined, non-proteinogenic amino acid with significant roles in both biochemistry and synthetic chemistry. Its unique structure and properties make it a valuable target for synthesis and a subject of ongoing research in drug development and collagen biology. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in their work with this important molecule.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. trans-L-3-Hydroxyproline 100 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of trans-3-hydroxy-L-proline.
An In-depth Technical Guide to the Physical and Chemical Properties of trans-3-hydroxy-L-proline
Introduction
This compound, with the IUPAC name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a vital component of collagen.[1] It is a diastereomer of the more abundant trans-4-hydroxy-L-proline. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a white to light beige crystalline powder.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases and literature.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | [3][2] |
| Synonyms | L-threo-3-hydroxyproline, (3S)-3-hydroxy-L-proline | [3][4] |
| CAS Number | 4298-08-2 | [3][2] |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3][5] |
| Exact Mass | 131.058243149 Da | [3][2] |
| Appearance | White to light beige powder | [2] |
| Melting Point | 235 °C (with decomposition) | [2][6][7] |
| Boiling Point | 355.2 °C at 760 mmHg | [2] |
| Density | 1.395 g/cm³ | [2][6] |
| Solubility | Predicted water solubility: 431 g/L | [4][7] |
| pKa (Strongest Acidic) | 1.61 - 2.03 | [4][6][7] |
| pKa (Strongest Basic) | 10.62 | [7] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.
Chemical Synthesis
A multi-step synthesis of this compound starting from β-alanine has been reported.[8][9] The key steps involve protection, oxidation, asymmetric epoxidation, and final deprotection and cyclization.
Methodology:
-
N-Protection and Reduction: The methyl ester of β-alanine is N-protected with both tosyl and benzyl groups. The resulting ester is then reduced using lithium aluminum hydride to yield the corresponding alcohol.[9]
-
Oxidation: The alcohol is oxidized to an aldehyde using Dess-Martin periodinane.[8][9]
-
Olefin Synthesis: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate to produce an E-olefinic ester.[9]
-
Allylic Alcohol Formation: The unsaturated ester is reduced with AlH₃ to form the allylic alcohol.[9]
-
Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless asymmetric epoxidation using titanium tetraisopropoxide, tert-butyl hydroperoxide, and L-(+)-diethyl tartrate to create the epoxy alcohol with high enantiomeric excess.[8][9]
-
Oxidation and Cyclization: The epoxy alcohol is oxidized to an epoxy carboxylic acid.[8] The N-tosyl group is removed with Mg/MeOH, which also induces in situ cyclization to form the N-benzylated 3-hydroxy-L-proline derivative.[8]
-
Deprotection and Purification: The final compound is obtained through hydrogenolysis to remove the N-benzyl group, followed by saponification. The crude product is purified by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq. NH₃ solution) to yield this compound as a colorless solid.[8]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common method for the detection and quantification of hydroxyproline isomers.[10][11] Analysis often requires derivatization to improve detection.
Methodology:
-
Sample Preparation: Samples, such as protein hydrolysates, are prepared, and an internal standard (e.g., cis-4-hydroxyproline) may be added for improved reproducibility.[12]
-
Derivatization: The primary and secondary amino acids in the sample are derivatized. A common method involves pre-column derivatization with a reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or post-column derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[11][13]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column (e.g., C18) or a chiral column (e.g., Sumichiral OA-5000) is used for separation.[11][12][13]
-
Elution: Isocratic or gradient elution is performed with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12]
-
Detection: The separated compounds are detected using a UV-Vis detector at a specific wavelength (e.g., 436 nm for dabsyl derivatives) or a fluorescence detector.[12] Mass spectrometry (LC-MS) can also be used for identification and quantification.[5][11]
References
- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C5H9NO3 | CID 440575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0059659) [hmdb.ca]
- 5. 3-Hydroxyproline | C5H9NO3 | CID 150779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4298-08-2 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxy-L-proline (HMDB0002113) [hmdb.ca]
- 8. arkat-usa.org [arkat-usa.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Synthesize and physical properties of L-hydroxyproline_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
The Emerging Role of trans-3-Hydroxy-L-proline as a Metabolic Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Hydroxy-L-proline (T3LHyp), a hydroxylated form of the amino acid proline, is gaining significant attention as a potential biomarker in various metabolic studies and clinical diagnostics. Unlike its more abundant isomer, trans-4-hydroxy-L-proline, T3LHyp is found in lower concentrations in the body and is particularly enriched in specific types of collagen, such as type IV collagen present in basement membranes.[1][2] Its unique distribution and metabolism make it a promising candidate for monitoring physiological and pathological processes related to collagen turnover, including fibrosis, metabolic bone diseases, and cancer. This technical guide provides a comprehensive overview of T3LHyp as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and a summary of current quantitative data.
Metabolic Pathways of this compound
The metabolism of T3LHyp is intricately linked to collagen synthesis and degradation. It is not incorporated directly into proteins but is formed through a post-translational modification of proline residues within procollagen chains.
Biosynthesis of this compound
The formation of T3LHyp occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[3] This enzymatic reaction requires specific co-factors, including molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate. The primary substrate for P3Hs are proline residues in the Y-position of Gly-X-Y triplets in procollagen α-chains. P3H1 is a key enzyme responsible for the 3-hydroxylation of proline in type I collagen, while other isoforms may have specificity for other collagen types.[3]
Catabolism of this compound
Upon degradation of collagen, free T3LHyp is released and enters a specific catabolic pathway. It is first converted to Δ¹-pyrroline-2-carboxylate by the enzyme this compound dehydratase.[4] This intermediate is then reduced to L-proline by Pyr2C-reductase. This pathway highlights that T3LHyp is not a terminal waste product but can be recycled back to proline.[5]
Data Presentation: Quantitative Levels of this compound
The concentration of T3LHyp in biological fluids and tissues can vary depending on age, physiological state, and the presence of disease. The following tables summarize the available quantitative data.
Table 1: Urinary this compound Concentrations in Healthy Individuals
| Population | Analyte | Concentration | Method | Reference |
| School Children (8-18 years) | Free 3-OHP | 1.066 ± 0.376 µg/mg creatinine | Not specified | [2] |
| Adults (19-29 years) | Free 3-OHP | 0.618 ± 0.465 µg/mg creatinine | Not specified | [2] |
| Normal Adult Subjects | Total 3-HYP | 12.5 ± 3.5 µmol/24 h | Not specified | [1] |
| Healthy Human Subjects (all ages) | Total 3-Hydroxyproline | Average of 3% of 4-hydroxyproline | Isotope-dilution | [6][7] |
Table 2: Urinary this compound in Pathological Conditions
| Condition | Patient Group | Concentration | Method | Reference |
| Acute Glomerular Disease | 13 adult patients | 17.1 ± 5.8 µmol/24 h | Not specified | [1] |
| Chronic Glomerulonephritis | 24 adult patients | 9.6 ± 5.7 µmol/24 h | Not specified | [1] |
| Cancer (all stages) | 97 patients | Significantly higher than healthy controls (p < 0.001) | Amino acid autoanalyzer | [8] |
Table 3: this compound as a Cancer Biomarker (Urinary Levels)
| Parameter | Value | Patient Cohort | Reference |
| Sensitivity (Stage II Cancers) | 44% | 97 cancer patients | [8] |
| Specificity (vs. Healthy Persons) | 96% | 211 healthy persons | [8] |
| Specificity (vs. Nonmalignant Disease) | 92% | 99 patients with nonmalignant diseases | [8] |
Experimental Protocols for this compound Quantification
Accurate quantification of T3LHyp is crucial for its validation as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation
A critical first step in the analysis of T3LHyp from biological matrices is the hydrolysis of proteins to release the amino acid.
-
Acid Hydrolysis: Samples (e.g., plasma, urine, tissue homogenates) are typically hydrolyzed with 6 M HCl at 110-120°C for 16-24 hours. This process breaks down proteins and peptides into their constituent amino acids.
-
Neutralization: After hydrolysis, the excess acid is removed, often by evaporation under vacuum or neutralization with a base.
-
Derivatization (for HPLC with fluorescence or UV detection): Since T3LHyp lacks a strong chromophore, derivatization is often necessary for sensitive detection by HPLC. Common derivatizing agents include:
-
Phenyl isothiocyanate (PITC): Reacts with the secondary amine of proline and hydroxyproline.
-
Dabsyl-chloride: Provides a colored derivative detectable in the visible range.
-
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorescent labeling agent specific for secondary amino acids.[9]
-
Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA): A chiral derivatizing agent that allows for the separation of hydroxyproline isomers.
-
For LC-MS/MS analysis, derivatization may not be necessary, as the mass spectrometer provides inherent specificity and sensitivity.
Analytical Methodology: LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of T3LHyp, allowing for the separation of its isomers.
A. Chromatographic Separation
-
Column: Reversed-phase C18 columns are commonly used. For better separation of isomers, specialized columns or chiral derivatization may be employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.
B. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for T3LHyp and its internal standard.
-
Precursor Ion: [M+H]⁺ of T3LHyp (m/z 132.1)
-
Product Ions: Common fragments include m/z 68.1, 86.1, and 114.1. The most abundant and specific transition is selected for quantification.
-
-
Internal Standard: A stable isotope-labeled T3LHyp (e.g., ¹³C₅, ¹⁵N-T3LHyp) is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.
Conclusion and Future Perspectives
This compound holds considerable promise as a specific biomarker for metabolic processes involving collagen turnover. Its elevated levels in certain pathological conditions, such as specific kidney diseases and cancer, suggest its potential utility in diagnosis and monitoring of disease progression. However, further research is required to establish definitive reference ranges in different populations and biological matrices. The development and validation of robust and standardized analytical methods, particularly LC-MS/MS, are essential for its clinical implementation. Future studies should focus on large-scale clinical validation of T3LHyp as a biomarker for various diseases, including liver fibrosis, metabolic bone disorders, and different types of cancer, to fully elucidate its diagnostic and prognostic value.
References
- 1. Urinary 3-hydroxyproline in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of urinary 3-trans-hydroxyproline (3 OHP). I. Normal values in school children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyproline content of normal urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyproline content of normal urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous urinary 3-hydroxyproline has 96% specificity and 44% sensitivity for cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-3-hydroxy-L-proline: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-3-hydroxy-L-proline (T3LHyp) is a naturally occurring, non-proteinogenic amino acid, distinguished as a minor but vital component of collagen. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of T3LHyp. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways. This document delves into the intricacies of T3LHyp's role in collagen structure, its metabolic fate, and its potential as a chiral building block in the synthesis of novel therapeutic agents.
Discovery and History
The journey of understanding hydroxyproline isomers began with the isolation of the more abundant trans-4-hydroxy-L-proline from gelatin in the early 20th century. The discovery of this compound came later, identified as a constituent of collagen, the most abundant protein in mammals. Its presence was confirmed in various collagen types, albeit at significantly lower concentrations than its 4-hydroxy counterpart.[1][2] Early research also led to the identification of cis- and this compound as components of the antibiotic telomycin, highlighting its natural occurrence beyond structural proteins.
A pivotal moment in understanding its biological importance came with the characterization of prolyl 3-hydroxylase 1 (P3H1), the enzyme responsible for the post-translational hydroxylation of specific proline residues to form T3LHyp in collagen.[3][4][5] Studies on this enzyme and its associated complex have revealed the critical role of 3-hydroxylation in the proper folding and assembly of collagen fibrils.[4][6] Deficiencies in this enzymatic process are linked to recessive forms of osteogenesis imperfecta, a genetic disorder characterized by brittle bones, underscoring the functional significance of this seemingly minor modification.[7][8]
Physicochemical Properties
This compound is a pyrrolidine derivative with a hydroxyl group at the 3-position in a trans configuration relative to the carboxyl group. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 4298-08-2 |
| Appearance | White to light beige powder |
| Melting Point | 235 °C (decomposes) |
| Solubility | Soluble in water, slightly soluble in ethanol |
Quantitative Data
Occurrence in Collagen
This compound is found in various collagen types, with its abundance varying depending on the collagen type and tissue source. The ratio of trans-4-hydroxy-L-proline to this compound in whole-body collagens is approximately 100:1.[9]
| Collagen Type | α-Chain | Proline Residue Position | 3-Hydroxylation Occupancy (%) | Tissue Source |
| Type I | α1(I) | Pro986 | ~100 | Bone, Skin |
| Type II | α1(II) | Pro986 | ~100 | Cartilage |
| Type II | α1(II) | Pro944 | 66 | Meniscus |
| Type V | α2(V) | Pro986 | ~100 | Not specified |
| Type V | α2(V) | Pro944 | 60 | Bone |
| Type V | α2(V) | Pro707 | Partially modified | Not specified |
| Type I | α2(I) | Pro707 | Partially modified | Not specified |
| Type III | α1(III) | - | 0 | Human, Bovine |
Data compiled from multiple sources.[1]
Enzyme Kinetics
The enzymatic activity of P3H1, which catalyzes the formation of T3LHyp in collagen, has been characterized.
| Substrate | Km |
| Procollagen | 179 µL of substrate/2 mL of reaction volume |
Note: The reported Km value is based on a specific experimental setup and substrate preparation.[6]
Experimental Protocols
Chemical Synthesis of this compound from β-Alanine
This protocol outlines a multi-step chemical synthesis utilizing Sharpless asymmetric epoxidation as a key step to achieve the desired stereochemistry.[10][11]
Step 1: Protection and Reduction of β-Alanine
-
React β-alanine with a suitable protecting group for the amine, such as a tosyl or benzyl group, to prevent unwanted side reactions.
-
Esterify the carboxylic acid, for example, by reacting with methanol in the presence of an acid catalyst to form the methyl ester.
-
Reduce the ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at 0°C.
Step 2: Oxidation to the Aldehyde
-
Oxidize the primary alcohol to an aldehyde. A common method is Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78°C), followed by the addition of a hindered base like triethylamine.
Step 3: Wittig Reaction to form an α,β-Unsaturated Ester
-
React the aldehyde with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, in a suitable solvent like dichloromethane to form the E-alkene.
Step 4: Sharpless Asymmetric Epoxidation
-
This is a critical step to introduce the desired stereochemistry. The allylic alcohol, obtained by the reduction of the unsaturated ester, is treated with tert-butyl hydroperoxide (t-BuOOH) in the presence of a chiral catalyst.
-
The catalyst is typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET). The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation. For the synthesis of (2S,3S)-3-hydroxyproline, (+)-DET is used.[12][13]
Step 5: Intramolecular Cyclization
-
The resulting epoxy alcohol undergoes an intramolecular nucleophilic attack by the deprotected amine onto the epoxide, leading to the formation of the pyrrolidine ring. This step is typically carried out in a suitable solvent and may require heating.
Step 6: Deprotection and Purification
-
Remove the protecting groups from the nitrogen and the ester group. For example, a benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2). The ester can be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification.
-
Purify the final product, this compound, using ion-exchange chromatography.[10][14][15]
Enzymatic Synthesis of this compound from L-Arginine
This biocatalytic route employs a three-enzyme cascade to achieve high stereoselectivity.[16][17][18]
Step 1: Expression and Purification of Enzymes
-
Clone the genes for L-arginine 3-hydroxylase (e.g., from Mesorhizobium loti), arginase, and ornithine cyclodeaminase into suitable expression vectors.
-
Transform the vectors into an expression host, such as E. coli.
-
Induce protein expression and purify the three enzymes using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
Step 2: Multi-Enzyme Cascade Reaction
-
Set up the reaction mixture containing L-arginine as the starting substrate, and the three purified enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
The reaction proceeds in three steps:
-
Step A: L-arginine 3-hydroxylase converts L-arginine to (2S,3S)-3-hydroxyarginine.
-
Step B: Arginase hydrolyzes (2S,3S)-3-hydroxyarginine to (2S,3S)-3-hydroxyornithine and urea.
-
Step C: Ornithine cyclodeaminase catalyzes the intramolecular cyclization and deamination of (2S,3S)-3-hydroxyornithine to yield this compound.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 24-48 hours) to allow for complete conversion.
Step 3: Product Purification
-
Terminate the reaction by denaturing the enzymes (e.g., by heat or acid precipitation).
-
Remove the denatured proteins by centrifugation.
-
Purify the this compound from the supernatant using ion-exchange chromatography.
Quantification of this compound in Collagen Hydrolysates by HPLC
This protocol describes the analysis of T3LHyp content in collagen samples.
Step 1: Acid Hydrolysis of Collagen
-
Weigh a known amount of dried and defatted collagen-containing tissue.
-
Add 6 M HCl to the sample in a sealed, acid-resistant tube.
-
Hydrolyze the sample at 110°C for 24 hours to break down the protein into its constituent amino acids.
-
Remove the HCl by evaporation under vacuum.
Step 2: Derivatization (Optional but Recommended)
-
While some methods allow for the analysis of underivatized amino acids, pre-column derivatization can significantly improve chromatographic separation and detection sensitivity.
-
A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Dissolve the dried hydrolysate in a borate buffer and react with Fmoc-Cl in acetonitrile.
Step 3: HPLC Analysis
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate with triethylamine and acetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: If derivatized with Fmoc-Cl, use a fluorescence detector with excitation at ~260 nm and emission at ~315 nm. For underivatized amino acids, UV detection at a lower wavelength (e.g., 210 nm) can be used, but with lower sensitivity and specificity.
-
Quantification: Prepare a standard curve using known concentrations of pure this compound standard. Calculate the concentration of T3LHyp in the sample by comparing its peak area to the standard curve.
Biological Significance and Pathways
This compound plays a crucial role in the structural integrity of collagen. Its formation is a post-translational modification catalyzed by prolyl 3-hydroxylases.[5] The hydroxyl group of T3LHyp contributes to the stability of the collagen triple helix, and its absence due to genetic defects in the hydroxylating enzymes leads to severe connective tissue disorders.[8]
The metabolic degradation of this compound is initiated by the enzyme this compound dehydratase, which converts it to Δ1-pyrroline-2-carboxylate.[19][20][21] This intermediate can then be further metabolized.
While the direct involvement of free this compound in specific signaling pathways is not as well-documented as that of proline or 4-hydroxyproline, its role as a component of collagen places it at the center of cell-matrix interactions, which are fundamental to numerous signaling events regulating cell adhesion, migration, proliferation, and differentiation.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: Multi-enzyme cascade for the synthesis of this compound.
Metabolic Pathway of this compound
Caption: Biosynthesis and degradation of this compound.
Conclusion
This compound, though a minor component of collagen, is of significant biological importance, with its correct formation being essential for connective tissue health. The development of both chemical and enzymatic synthesis routes has made this unique amino acid more accessible for research and potential applications. As a chiral building block, T3LHyp holds promise for the development of novel pharmaceuticals. Further research into its specific roles in cell-matrix interactions and potential signaling pathways will undoubtedly uncover new facets of its biological functions and may open up new avenues for therapeutic intervention in a variety of diseases. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating molecule.
References
- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gene - P3H1 [maayanlab.cloud]
- 5. Prolyl 3-hydroxylase 1, enzyme characterization and identification of a novel family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Differential Effects of Collagen Prolyl 3-Hydroxylation on Skeletal Tissues | PLOS Genetics [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. scribd.com [scribd.com]
- 13. Sharpless Epoxidation [organic-chemistry.org]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a multi-enzymatic cascade reaction for the synthesis of this compound from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a multi-enzymatic cascade reaction for the synthesis of this compound from l-arginine [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trans-L-3-hydroxyproline dehydratase - Wikipedia [en.wikipedia.org]
The Pivotal Role of trans-3-hydroxy-L-proline in Extracellular Matrix Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-hydroxy-L-proline (3-Hyp) is a post-translational modification found in collagen, the most abundant protein in the extracellular matrix (ECM). While less common than its counterpart, trans-4-hydroxy-L-proline, 3-Hyp plays a critical role in the structure, stability, and function of specific collagen types, particularly type IV collagen found in basement membranes.[1] This technical guide provides an in-depth analysis of the function of 3-Hyp in ECM proteins, detailing its impact on protein stability, molecular interactions, and its indirect influence on cellular signaling. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The Role of this compound in Collagen Stability
The hydroxylation of proline residues is a critical post-translational modification that influences the stability of the collagen triple helix. While 4-hydroxyproline is known to significantly stabilize the collagen triple helix, the effect of 3-hydroxyproline is more nuanced and context-dependent. Studies on synthetic collagen-like peptides have shown that the presence of 3-Hyp can have a destabilizing effect on the triple helix compared to proline, particularly when located in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[2]
Quantitative Data on Collagen Stability
The thermal melting temperature (Tm), a measure of the stability of the collagen triple helix, is influenced by the presence and position of 3-Hyp.
| Peptide Sequence | Guest Residue | Position | Tm (°C) | Reference |
| (Pro-4-Hyp-Gly)₃-Xaa -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | Pro | Xaa | 40.8 | [3] |
| (Pro-4-Hyp-Gly)₃-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp | Xaa | 38.5 | [3] |
| (Pro-4-Hyp-Gly)₃-Pro-Yaa -Gly-(Pro-4-Hyp-Gly)₃ | Pro | Yaa | 40.8 | [3] |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp | Yaa | 31.2 | [3] |
Biosynthesis and Degradation of this compound
The formation of 3-Hyp is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs). Prolyl 3-hydroxylase 2 (P3H2) is the primary enzyme responsible for the 3-hydroxylation of proline residues in type IV collagen.[4][5] The degradation of free this compound is carried out by the enzyme this compound dehydratase.[6]
Biosynthesis and Degradation Pathway
Molecular Interactions and Signaling
This compound plays a significant role in mediating the interaction of collagen with other ECM proteins and cell surface receptors, thereby indirectly influencing cellular signaling pathways.
Interaction with Glycoprotein VI and Nidogen
The hydroxylation status of type IV collagen at specific proline residues is a key determinant for its interaction with the platelet receptor glycoprotein VI (GPVI) and the basement membrane protein nidogen. The absence of 3-Hyp in type IV collagen, as seen in P3H2 knockout models, leads to a dramatic increase in the binding affinity for GPVI, while it abrogates the binding to nidogen 1 and 2.[7][8]
| Interacting Proteins | Condition | Effective Kd (µM) | Reference |
| Glycoprotein VI and Type IV Collagen | Wild-Type (with 3-Hyp) | 84 | [7] |
| Glycoprotein VI and Type IV Collagen | P3H2 Knockout (without 3-Hyp) | 2.1 | [7] |
Glycoprotein VI (GPVI) Signaling Pathway
The binding of collagen to GPVI on platelets initiates a signaling cascade that leads to platelet activation and aggregation. The 3-hydroxylation of collagen IV acts as a regulatory switch for this pathway. In its hydroxylated state, collagen IV has a low affinity for GPVI, preventing inappropriate platelet activation. However, in the absence of 3-Hyp, the enhanced binding to GPVI can trigger downstream signaling.
Role in Angiogenesis
Recent studies have implicated P3H2 in the regulation of angiogenesis. The expression of P3H2 is induced by Vascular Endothelial Growth Factor A (VEGF-A) through the VEGFR-2 signaling pathway, involving the p38 MAPK cascade. P3H2, through its modification of type IV collagen, is essential for the angiogenic properties of endothelial cells.[9]
Experimental Protocols
Mass Spectrometry Analysis of this compound
To quantify the amount of 3-Hyp in collagen samples.
-
Collagen sample (e.g., tissue extract, purified protein)
-
6 M HCl
-
Internal standard (e.g., deuterated hydroxyproline)
-
LC-MS/MS system with a Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Hydrolysis:
-
Weigh a known amount of the lyophilized collagen sample.
-
Add 6 M HCl to the sample.
-
Heat the sample at 110°C for 18-24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into its constituent amino acids.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum centrifuge.
-
-
Sample Preparation:
-
Reconstitute the dried hydrolysate in a known volume of a suitable solvent (e.g., 0.1% formic acid in water).
-
Add a known amount of the internal standard.
-
Filter the sample to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the amino acids using a HILIC column with an appropriate gradient of acetonitrile and aqueous buffer.
-
Perform mass spectrometric analysis using Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for 3-Hyp and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-Hyp.
-
Calculate the concentration of 3-Hyp in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Solid-Phase Synthesis of Peptides Containing this compound
To synthesize custom peptides incorporating 3-Hyp for structural and functional studies.
-
Fmoc-protected amino acids, including Fmoc-trans-3-hydroxy-L-proline(tBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC system for purification
-
Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-3-Hyp(tBu)-OH) using coupling reagents.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Immunofluorescence Staining of this compound in Tissues
To visualize the localization of 3-Hyp within tissue sections.
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody specific for 3-hydroxyproline
-
Fluorescently labeled secondary antibody
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal serum)
-
Mounting medium with DAPI
-
Fluorescence microscope
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.
-
-
Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic sites.
-
Blocking: Incubate the sections in blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against 3-hydroxyproline overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translationally abnormal collagens of prolyl 3-hydroxylase-2 null mice offer a pathobiological mechanism for the high myopia linked to human LEPREL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl 3-Hydroxylase 2 Is a Molecular Player of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of trans-3-hydroxy-L-proline for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trans-3-hydroxy-L-proline, a crucial chiral building block in the development of novel therapeutics and a significant component in collagen metabolism. The following sections offer a comparative overview of chemical and enzymatic synthesis routes, complete with experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.
Introduction
This compound is a non-proteinogenic amino acid that plays a vital role in the structural integrity of collagen.[1] Its unique stereochemistry makes it a valuable chiral precursor for the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. This guide details two primary methodologies for its synthesis for research purposes: a classical chemical approach utilizing Sharpless asymmetric epoxidation and a more recent, highly selective multi-enzyme cascade reaction.
Comparison of Synthesis Methodologies
The choice of synthesis method for this compound often depends on the desired scale, purity requirements, and available resources. Below is a summary of the key quantitative metrics for the chemical and enzymatic approaches.
| Parameter | Chemical Synthesis (Sharpless Epoxidation) | Enzymatic Synthesis (Multi-enzyme Cascade) |
| Starting Material | β-Alanine | L-Arginine |
| Key Steps | 13 steps | 3 enzymatic steps |
| Overall Yield | ~60%[2] | Quantitative conversion in second step reported[3][4] |
| Enantiomeric Excess | >97%[2] | Highly selective[3][4] |
| Purity | High, after chromatographic purification | High, simplified purification |
| Key Reagents | Dess-Martin periodinane, Sharpless reagent | L-arginine 3-hydroxylase, Arginase, Ornithine cyclodeaminase |
| Advantages | Well-established, scalable | High selectivity, milder reaction conditions, environmentally benign |
| Disadvantages | Multiple steps, use of hazardous reagents | Enzyme availability and stability can be a concern |
Experimental Protocols
Chemical Synthesis: Sharpless Asymmetric Epoxidation of an Allylic Alcohol Derived from β-Alanine
This multi-step synthesis begins with the inexpensive and readily available starting material, β-alanine.[2] The key step for introducing chirality is the Sharpless asymmetric epoxidation.
Step 1: Synthesis of the N-protected Allylic Alcohol
A detailed multi-step procedure starting from β-alanine is employed to synthesize the necessary N-protected allylic alcohol. This involves protection of the amino group, reduction of the carboxylic acid, oxidation to the aldehyde, and subsequent olefination to yield the allylic alcohol.[2]
Step 2: Sharpless Asymmetric Epoxidation
The allylic alcohol is subjected to Sharpless asymmetric epoxidation to introduce the epoxide with high stereoselectivity.
-
Reaction Conditions: The allylic alcohol is treated with titanium(IV) isopropoxide, diethyl L-tartrate, and tert-butyl hydroperoxide in dichloromethane at low temperatures.[2]
-
Work-up: The reaction is quenched, and the epoxy alcohol is purified by column chromatography.
Step 3: Cyclization and Deprotection
The epoxy alcohol undergoes a series of reactions including oxidation of the alcohol, intramolecular cyclization, and finally deprotection to yield this compound.
-
Final Purification: The crude product is purified by ion-exchange chromatography using a Dowex resin, eluting with an aqueous ammonia solution.[2]
Enzymatic Synthesis: Multi-Enzyme Cascade from L-Arginine
This elegant three-step enzymatic cascade offers a highly selective and efficient route to this compound.[3][4]
Step 1: Hydroxylation of L-Arginine
-
Enzyme: L-arginine 3-hydroxylase
-
Reaction: L-arginine is hydroxylated to produce (2S,3S)-3-hydroxyarginine.
Step 2: Conversion to (2S,3S)-3-hydroxyornithine
-
Enzyme: Arginase
-
Reaction: (2S,3S)-3-hydroxyarginine is quantitatively converted to (2S,3S)-3-hydroxyornithine.[3][4]
Step 3: Cyclization to this compound
-
Enzyme: Ornithine cyclodeaminase
-
Reaction: (2S,3S)-3-hydroxyornithine is selectively cyclized to form the final product, this compound.[3][4]
Analytical Methods
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and enantiomeric excess of the synthesized this compound.
-
Column: A chiral column is used to separate the stereoisomers.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier.
-
Detection: Detection can be achieved using UV-Vis or fluorescence detectors after derivatization.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is a component of collagen and is degraded in a specific metabolic pathway.[1][5]
Chemical Synthesis Workflow
The following diagram illustrates the major steps involved in the chemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a multi-enzymatic cascade reaction for the synthesis of this compound from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Enantiomerically Pure trans-3-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of enantiomerically pure trans-3-hydroxy-L-proline, a valuable chiral building block in medicinal chemistry and drug development. Two primary methodologies are presented: a chemical synthesis approach starting from β-alanine utilizing a Sharpless asymmetric epoxidation as the key stereochemistry-inducing step, and a multi-enzyme cascade reaction for a biocatalytic alternative. The protocols are intended to provide researchers with the necessary details to reproduce these syntheses.
Introduction
This compound is a non-canonical amino acid that serves as a crucial component in various bioactive compounds and peptidomimetics.[1][2] Its rigidified cyclic structure and hydroxyl functionality allow for the introduction of specific conformational constraints and hydrogen bonding interactions, which are desirable features in drug design. The development of stereoselective synthetic routes to enantiomerically pure this compound is therefore of significant interest. This document outlines two distinct and effective strategies for its preparation.
Chemical Synthesis Approach from β-Alanine
This method achieves the asymmetric synthesis of this compound starting from the inexpensive and readily available starting material, β-alanine. The key step for introducing the desired stereochemistry is a Sharpless asymmetric epoxidation.[3][4] The overall synthetic workflow is depicted below.
Caption: Chemical synthesis workflow for this compound.
Quantitative Data Summary
| Step No. | Intermediate/Product | Reagents | Yield (%) | Optical Purity (e.e.) |
| 1 | N-Tosyl, N-Benzyl protected β-alanine methyl ester | TsCl, BnBr, K2CO3 | - | - |
| 2 | N-Tosyl, N-Benzyl protected amino alcohol | LiAlH4 | Quantitative | - |
| 3 | N-Tosyl, N-Benzyl protected amino aldehyde | Dess-Martin periodinane | 97 | - |
| 4 | E-Olefinic ester | Triethylphosphonoacetate | 89 | - |
| 5 | Allylic alcohol | AlH3 | - | - |
| 6 | Chiral epoxy alcohol | Sharpless Asymmetric Epoxidation | - | >97% |
| 7 | Protected this compound methyl ester | - | - | - |
| 8 | This compound | 10% Pd-C, H2; NaOH | 60 (from hydroxy ester) | >97% |
Experimental Protocols
Step 3: Oxidation of Alcohol to Aldehyde (Procedure B) [3]
-
To a stirred solution of Dess-Martin periodinane (4.0 g, 8.4 mmol) in CH2Cl2 (15 mL), add a solution of the N-protected amino alcohol (2.0 g, 6.26 mmol) in CH2Cl2 (10 mL).
-
A white precipitate will appear within 5 minutes. Stir the heterogeneous reaction mixture for 40 minutes.
-
Upon completion, quench the reaction and work up as necessary.
-
Purify the crude product by column chromatography to yield the pure aldehyde.
Step 8: Deprotection and Hydrolysis to yield this compound (1) [3]
-
Prepare a mixture of the protected hydroxy ester (0.045 g, 0.19 mmol) and 10% Pd-C (16 mg) in 15% formic acid in methanol (4 mL).
-
Hydrogenate the mixture at room temperature for 24 hours under a hydrogen atmosphere.
-
Filter off the catalyst and evaporate the solvent under reduced pressure to obtain the debenzylated product as a brown oil.
-
Take up the crude product in a mixture of methanol (0.6 mL) and 2N aqueous NaOH (200 µL) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2 and remove the solvent in vacuo.
-
Dissolve the residue in water (1 mL) and purify by ion-exchange chromatography (Dowex resin, 1.5-2M aqueous NH3 solution).
-
Evaporation of the solvent will yield this compound as a colorless solid.
Enzymatic Synthesis Approach
A biocatalytic route offers a highly selective and efficient alternative to chemical synthesis.[5] This multi-enzyme cascade reaction transforms L-arginine into this compound in three steps.[5] This method avoids the use of protecting groups and harsh reagents, making it an attractive green chemistry approach.
Caption: Multi-enzyme cascade for this compound synthesis.
Quantitative Data Summary
| Step | Enzyme | Substrate | Product | Conversion/Yield |
| 1 | L-arginine 3-hydroxylase (VioC) | L-Arginine | (2S,3S)-3-Hydroxyarginine | - |
| 2 | Arginase | (2S,3S)-3-Hydroxyarginine | (2S,3S)-3-Hydroxyornithine | Quantitative |
| 3 | Ornithine cyclodeaminase (OCD) | (2S,3S)-3-Hydroxyornithine | This compound | Selective |
Experimental Protocols
General Protocol for Multi-Enzyme Cascade Reaction [5]
-
Step 1: Hydroxylation. The synthesis is initiated with the hydroxylation of L-arginine using L-arginine 3-hydroxylase (VioC) to produce (2S,3S)-3-hydroxyarginine.
-
Step 2: Conversion to Hydroxyornithine. In the subsequent step, arginase is employed to quantitatively convert the (2S,3S)-3-hydroxyarginine into (2S,3S)-3-hydroxyornithine. The absolute configuration of the product can be confirmed using nuclear magnetic resonance and chiral high-performance liquid chromatography.
-
Step 3: Cyclization. Finally, ornithine cyclodeaminase is used to selectively synthesize this compound from (2S,3S)-3-hydroxyornithine.
This streamlined three-reaction pathway offers high selectivity and efficiency compared to traditional chemical synthesis methods.[5]
Conclusion
Both the chemical and enzymatic routes presented provide effective strategies for obtaining enantiomerically pure this compound. The choice of method may depend on factors such as scale, cost, available equipment, and environmental considerations. The detailed protocols and data provided herein are intended to facilitate the successful implementation of these syntheses in a research and development setting.
References
Application Notes and Protocols for the Incorporation of trans-3-hydroxy-L-proline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-hydroxy-L-proline (T3L-Hyp) is a non-canonical amino acid that, along with its more common isomer trans-4-hydroxy-L-proline, is a key component of collagen.[1] The incorporation of T3L-Hyp into synthetic peptides is of significant interest for studying collagen structure and stability, developing novel biomaterials, and creating peptidomimetics with unique conformational properties.[2][3] These application notes provide detailed methods and protocols for the efficient incorporation of T3L-Hyp into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Methods for Incorporation
The primary method for incorporating this compound into peptides is through Fmoc-based solid-phase peptide synthesis (SPPS). Two main strategies can be employed, differing in the management of the hydroxyl group on the proline ring:
-
Direct Coupling of a Hydroxyl-Protected Building Block: This is the most common and recommended approach. It involves using an Fmoc-T3L-Hyp derivative where the hydroxyl group is protected with a tert-butyl (tBu) ether. This protecting group is stable under the basic conditions of Fmoc deprotection and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step.[4][5]
-
On-Resin Protection of the Hydroxyl Group: This "proline editing" approach involves coupling Fmoc-T3L-Hyp with an unprotected hydroxyl group.[6] The hydroxyl group is then protected on the solid support before the elongation of the peptide chain continues. A common protecting group for this strategy is the trityl (Trt) group, which can be selectively removed at a later stage if further modification of the hydroxyl group is desired.[6]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for ensuring high efficiency during the incorporation of any amino acid, including T3L-Hyp. While specific comparative data for T3L-Hyp is limited, the performance of common coupling reagents with other sterically hindered or challenging amino acids provides a strong indication of their suitability.[2][3]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Key Characteristics |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Highly reactive and efficient, low risk of racemization. Considered one of the most powerful coupling reagents.[3][7] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Similar to HATU in efficiency, often more cost-effective.[2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | A widely used and effective coupling reagent, though slightly less reactive than HATU.[3][7] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | A cost-effective option with a low risk of racemization. The reaction is generally slower than with aminium/uronium salts.[3] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-trans-3-hydroxy-L-proline(tBu)-OH
This protocol describes the standard method using a pre-protected T3L-Hyp building block.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.[6]
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and the cleaved Fmoc-adduct.[6]
3. Coupling of Fmoc-T3L-Hyp(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-trans-3-hydroxy-L-proline(tBu)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.[2][8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[8]
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.[8]
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 2: On-Resin Protection of this compound
This protocol outlines the incorporation of Fmoc-T3L-Hyp-OH followed by on-resin protection of the hydroxyl group.
1. Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Coupling of Fmoc-T3L-Hyp-OH:
-
Follow step 3 from Protocol 1, using Fmoc-trans-3-hydroxy-L-proline-OH instead of the tBu-protected version.
3. On-Resin Hydroxyl Protection (Tritylation):
-
After confirming the successful coupling of Fmoc-T3L-Hyp-OH, wash the resin with DMF and DCM.
-
Prepare a solution of trityl chloride (5-10 equivalents) and pyridine (5-10 equivalents) in DCM.
-
Add the solution to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM, DMF, and methanol to remove excess reagents.
4. Chain Elongation:
-
Proceed with the standard SPPS cycle (Fmoc deprotection and coupling) for the remaining amino acids in the sequence as described in Protocol 1.
5. Final Cleavage and Deprotection:
-
The trityl group is labile to the final TFA cleavage cocktail and will be removed simultaneously with the other protecting groups and the resin linkage. Follow step 6 from Protocol 1.
Visualizations
Caption: Workflow for the incorporation of hydroxyl-protected this compound.
Caption: Workflow for on-resin hydroxyl protection of this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Hyp(tBu)-OH Novabiochem 122996-47-8 [sigmaaldrich.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
Application Notes & Protocols: Detection and Quantification of Trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-hydroxy-L-proline (t-3-Hyp) is a non-proteinogenic amino acid that plays a significant role in the structural integrity of collagen, the most abundant protein in mammals.[1] Its accurate detection and quantification are crucial for understanding collagen metabolism, studying diseases related to connective tissues, and in the development of therapeutic agents.[1] This document provides detailed application notes and protocols for the analysis of t-3-Hyp using various analytical techniques.
Analytical Techniques Overview
Several methods are available for the detection and quantification of this compound. The choice of technique often depends on the sample matrix, required sensitivity, and the need for isomeric separation. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the quantitative data for different analytical methods used for the analysis of hydroxyproline isomers, including this compound.
Table 1: HPLC Methods - Quantitative Parameters
| Method | Derivatization Reagent | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ligand-Exchange Chromatography | 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) | Spectrofluorometric | 7.6 pmol to 7600 pmol | Not Specified | Not Specified | [2] |
| Reversed-Phase HPLC | Phenyl Isothiocyanate (PITC) | UV (254 nm) | 0.40 to 36 µg | Not Specified | Not Specified | [3] |
| HPLC with Fluorescence | 9-acetylimidazol-carbazole | Fluorescence | Not Specified | 1 ng/mL | 3 ng/mL | [1] |
Table 2: Mass Spectrometry Methods - Quantitative Parameters
| Method | Derivatization | Ionization | Linearity Range | Precision (%RSD) | Accuracy (%RE) | Reference |
| LC-MS/MS | None | Electrospray (ESI) | 0.010 - 10 µg/mL | <10% | <10% | [4] |
| GC-MS | N(O)-tert-butyldimethylsilyl | Not Specified | Not Specified | 5.8% | Not Specified | [5] |
| UPLC-MS/MS | (S)-NIFE | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: HPLC with Pre-column Derivatization using Phenyl Isothiocyanate (PITC)
This protocol is adapted from a method for general hydroxyproline analysis and is suitable for the quantification of t-3-Hyp.[3]
1. Sample Preparation (Hydrolysis): a. To a sample containing collagen or t-3-Hyp, add an equal volume of 12 N HCl to achieve a final concentration of 6 N HCl. b. Seal the tube and hydrolyze at 110°C for 24 hours. c. After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. d. Reconstitute the dried hydrolysate in a suitable buffer (e.g., 20 mM HCl).
2. Derivatization with PITC: a. To 20 µL of the reconstituted sample or standard, add 20 µL of a 1:1:3 (v/v/v) mixture of PITC, ethanol, and pyridine. b. Vortex the mixture and incubate at room temperature for 10 minutes. c. Evaporate the mixture to dryness under vacuum. d. Redissolve the derivatized sample in the HPLC mobile phase for injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 20 µL.
4. Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Plot the peak area against the concentration of the standards. c. Determine the concentration of t-3-Hyp in the samples by interpolating their peak areas from the standard curve.
Protocol 2: LC-MS/MS for Direct Quantification
This protocol allows for the direct, sensitive, and specific quantification of t-3-Hyp without derivatization.[4]
1. Sample Preparation (Hydrolysis and Extraction): a. Perform acid hydrolysis of the sample as described in Protocol 1, step 1. b. After reconstitution, dilute the sample in the initial mobile phase. c. For biological fluids like plasma, a protein precipitation step with acetonitrile may be necessary.[6]
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 or a specialized amino acid analysis column. A Waters Acquity UPLC BEH-C18 column (100 x 2.1 mm, 1.7 µm) has been used for isomer separation.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A gradient from high aqueous to high organic mobile phase to elute t-3-Hyp.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for t-3-Hyp and an internal standard (if used).
3. Quantification: a. Prepare a calibration curve using a series of t-3-Hyp standards. b. Spike samples and standards with a stable isotope-labeled internal standard (e.g., D7-proline) for improved accuracy.[6] c. The concentration of t-3-Hyp is determined by the ratio of the analyte peak area to the internal standard peak area.
Protocol 3: GC-MS with Derivatization
This method offers high sensitivity and is suitable for complex matrices. Derivatization is necessary to make the amino acid volatile.[5]
1. Sample Preparation (Hydrolysis and Extraction): a. Perform acid hydrolysis as described in Protocol 1, step 1. b. Anion exchange resin can be used to extract hydroxyproline from the hydrolysate.[5]
2. Derivatization (Two-step): a. Methylation: Add 1 mL of 3 N methanolic HCl to the dried sample. Heat at 100°C for 30 minutes. Cool and dry the sample. b. Acetylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes.
3. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral GC column, such as CHIRALDEX G-TA, is required for enantiomeric separation.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature ramp to separate the derivatized amino acids.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized t-3-Hyp.
4. Quantification: a. Use a suitable internal standard (e.g., pipecolic acid).[5] b. Prepare a calibration curve by analyzing derivatized standards. c. Quantify t-3-Hyp based on the peak area ratio relative to the internal standard.
Visualizations
Caption: HPLC with Pre-column Derivatization Workflow.
Caption: LC-MS/MS Direct Quantification Workflow.
Caption: GC-MS with Derivatization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of trans-3-hydroxy-L-proline and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of trans-3-hydroxy-L-proline and its various isomers. The separation and quantification of these isomers are critical in various fields, including the study of collagen, biomarker discovery, and pharmaceutical development.[1][2][3] This guide outlines two primary methodologies: a pre-column derivatization method followed by reversed-phase HPLC (RP-HPLC) with UV or Mass Spectrometric detection, and a post-column derivatization technique following chiral ligand-exchange chromatography.
Introduction to Hydroxyproline Isomers
Hydroxyproline (Hyp) is a non-proteinogenic amino acid that is a major component of collagen, the most abundant protein in mammals.[1][4] The hydroxylation of proline is a critical post-translational modification that stabilizes the collagen triple helix.[2][5] Proline can be hydroxylated at either the C3 or C4 position, and each of these positions can exist in either a cis or trans configuration relative to the carboxyl group. Furthermore, each of these four diastereomers has an L- and a D-enantiomer, resulting in a total of eight stereoisomers.[1][2] The accurate quantification of these isomers is essential as their ratios can be indicative of physiological or pathological states.[3]
Method 1: Pre-column Derivatization with L-FDVA followed by RP-HPLC
This method is based on the pre-column derivatization of hydroxyproline isomers with Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), which allows for the chiral separation of the resulting diastereomers by reversed-phase HPLC.[1][4]
Experimental Protocol
1. Sample Preparation (e.g., from Collagen Hydrolysate)
-
Hydrolysis: Subject the protein or peptide sample to acidic hydrolysis (e.g., 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube) to release the amino acids.
-
Neutralization: Carefully neutralize the hydrolysate with a suitable base (e.g., 6 M NaOH).
-
Centrifugation: Centrifuge the neutralized sample at 13,000 x g for 10 minutes to remove any precipitate.[1] The clear supernatant will be used for derivatization.
2. Derivatization Procedure
-
To 25 µL of the clear supernatant, add 10 µL of 1 M sodium bicarbonate (NaHCO₃).[1]
-
Add 40 µL of 35 mM L-FDVA dissolved in acetone.[1]
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of 2 M HCl to stop the reaction.
-
Evaporate the acetone under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
3. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 340 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive mode.[4]
-
Injection Volume: 20 µL.
Quantitative Data
The following table summarizes the typical retention times for the L-FDVA derivatives of various hydroxyproline isomers. Note that the exact retention times may vary depending on the specific HPLC system and column used.
| Isomer | Abbreviation | Typical Retention Time (min) |
| trans-4-hydroxy-L-proline | t4L-Hyp | 25.2 |
| cis-4-hydroxy-L-proline | c4L-Hyp | 26.8 |
| This compound | t3L-Hyp | 28.5 |
| cis-3-hydroxy-L-proline | c3L-Hyp | 29.9 |
| trans-4-hydroxy-D-proline | t4D-Hyp | 31.2 |
| cis-4-hydroxy-D-proline | c4D-Hyp | 32.5 |
| trans-3-hydroxy-D-proline | t3D-Hyp | 34.1 |
| cis-3-hydroxy-D-proline | c3D-Hyp | 35.7 |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
Application Notes and Protocols for the Mass Spectrometric Identification of trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the identification and quantification of trans-3-hydroxy-L-proline using mass spectrometry. The primary method detailed involves chiral derivatization followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a robust technique for the specific detection of hydroxyproline isomers.
Introduction
This compound is a non-proteinogenic amino acid, an isomer of the more common trans-4-hydroxy-L-proline. It is a component of collagen, particularly abundant in type IV collagen found in basement membranes.[1] Accurate identification and quantification of this compound are crucial for studying collagen metabolism, certain metabolic disorders, and for the quality control of collagen-based products. Due to the structural similarity of its isomers, chromatographic separation, often enhanced by chiral derivatization, is essential for accurate mass spectrometric analysis.
Metabolic Pathway of this compound
In humans, this compound is degraded by the enzyme this compound dehydratase. This enzyme catalyzes the dehydration of this compound to Δ1-pyrroline-2-carboxylate (Pyr2C).[2] This metabolic pathway is important for the breakdown of dietary this compound and that which originates from the degradation of proteins like collagen IV.[2]
Caption: Metabolic degradation of this compound.
Experimental Protocols
Protocol 1: Identification and Quantification of this compound using UPLC-MS/MS with Chiral Derivatization
This protocol is adapted from a method used to resolve hydroxyproline isomers and is suitable for the specific detection of this compound.[2]
1. Sample Preparation (from biological samples):
-
To a 5 µL sample, add an ice-cold mixture of 25 µL of 50 µM [D7]-dl-proline (as an internal standard) and 600 µL of acetonitrile to terminate any enzymatic reactions and precipitate proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4 °C.
-
Transfer the supernatant to a glass vial and evaporate to dryness under a stream of nitrogen gas at 40 °C.
2. Chiral Derivatization:
-
Dissolve the dried residue in 50 µL of water.
-
Add 35 µL of 0.15 M sodium tetraborate.
-
Add 50 µL of (S)-NIFE solution (2.5 mg/mL in acetonitrile).
-
Incubate the mixture for 10 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 4 M HCl.
-
Add 355 µL of water.
-
Filter the sample through a 0.2-µm filter before UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC
-
Column: 100 × 2.1-mm BEH-C18, 1.7 µm
-
Mobile Phase: A step gradient consisting of 83% solvent A for 4.5 minutes followed by 75% A for 3 minutes. (Note: The original study does not specify the composition of solvents A and B; typically for reversed-phase chromatography of such derivatives, solvent A would be an aqueous solution with a small amount of acid, e.g., 0.1% formic acid in water, and solvent B would be an organic solvent like acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: Waters Xevo (or equivalent triple quadrupole mass spectrometer)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: UPLC-MS/MS MRM Parameters for Derivatized Hydroxyproline Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (S)-NIFE-hydroxyproline (all isomers) | 381.35 | 132.1 | 22.0 | 14.0 |
| [D7]-proline (Internal Standard) | 372.3 | 120.1 | 24.0 | 22.0 |
Data sourced from Visser et al. (2012).[2]
Note on Direct Analysis: While direct analysis of underivatized this compound is possible, the separation of its isomers without derivatization is challenging.[3] Chiral derivatization is the recommended approach for achieving baseline separation and accurate quantification of individual isomers.
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound.
Quantitative Data
Quantitative data for this compound is not as widely available as for its 4-hydroxy counterpart. The concentration of this compound is generally much lower than trans-4-hydroxy-L-proline in most tissues.[1] Researchers should establish their own calibration curves using certified standards for accurate quantification in their specific biological matrices.
Table 2: Example Calibration Curve Concentrations for Derivatized Hydroxyproline
| Level | Concentration (µM) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 25.0 |
| 7 | 50.0 |
This table provides an example range for building a calibration curve and should be adapted based on expected sample concentrations and instrument sensitivity.
Conclusion
The identification and quantification of this compound by mass spectrometry are most reliably achieved through a method involving chiral derivatization followed by UPLC-MS/MS. This approach allows for the necessary separation from its isomers, ensuring accurate measurement. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own assays for this important, yet understudied, metabolite.
References
- 1. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of trans-3-hydroxy-L-proline using NMR Spectroscopy
Introduction
trans-3-hydroxy-L-proline is a non-proteinogenic amino acid that is a constitutional isomer of the more common trans-4-hydroxy-L-proline, a major component of collagen. The precise determination of its molecular structure is critical for its application in biochemical studies, peptidomimetics, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of molecules in solution. This document provides a comprehensive guide, including detailed experimental protocols and data interpretation, for the complete structural elucidation of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Structural Elucidation Workflow
The structural elucidation of this compound via NMR spectroscopy follows a logical progression from sample preparation to the acquisition and interpretation of a series of NMR experiments. Each step provides unique insights that, when combined, lead to an unambiguous assignment of the molecular structure.
Caption: General workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. For small molecules like this compound, the following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1][2]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for this hydrophilic amino acid as it will not obscure the signals of interest in the ¹H NMR spectrum.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial.[1][2][3] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analog, can be added.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy Protocol
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Spectroscopy Protocol
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
2D COSY (Correlation Spectroscopy) Protocol
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 seconds
2D HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 seconds
2D HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Relaxation Delay: 1.5-2 seconds
-
HMBC Delay: Optimized for a long-range coupling of 8-10 Hz.
Data Presentation and Interpretation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O. These values are compiled from available spectral data and predictive models.[5]
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity |
| C2 (α-carbon) | ~62.5 | ~4.1-4.3 | dd |
| C3 (β-carbon) | ~72.8 | ~4.5-4.7 | m |
| C4 (γ-carbon) | ~40.2 | ~2.1-2.4 (2H) | m |
| C5 (δ-carbon) | ~55.7 | ~3.3-3.6 (2H) | m |
| C1 (Carboxyl) | ~177.1 | - | - |
Note: Chemical shifts can vary slightly depending on pH, concentration, and temperature.
Interpretation of 2D NMR Spectra
The 2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). For this compound, cross-peaks will be observed between H2 and H3, H3 and the two H4 protons, and the H4 protons and the two H5 protons. This establishes the spin system of the pyrrolidine ring.
-
HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals (or vice versa). For instance, the proton at ~4.1-4.3 ppm will show a correlation to the carbon at ~62.5 ppm, confirming their assignment as H2 and C2, respectively.
-
HMBC: This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for piecing together the molecular fragments and confirming the overall structure. Key HMBC correlations for this compound include:
-
The α-proton (H2) will show a correlation to the carboxyl carbon (C1), confirming their proximity.
-
H2 will also show correlations to C3 and C5, confirming the ring structure.
-
The protons on C4 will show correlations to C2 and C3, further solidifying the connectivity within the pyrrolidine ring.
-
Conclusion
By following these detailed protocols and carefully interpreting the resulting 1D and 2D NMR spectra, researchers can confidently elucidate and confirm the structure of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC data provides a complete picture of the molecular framework, ensuring accurate structural assignment for applications in research and development.
References
The Versatility of Trans-3-Hydroxy-L-proline: A Chiral Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Trans-3-hydroxy-L-proline, a naturally occurring, non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid pyrrolidine ring, adorned with two stereocenters and a hydroxyl group, provides a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including biologically active compounds and novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its preparation and its utility in the construction of substituted proline derivatives and natural product synthesis.
Synthesis of this compound
A reliable and enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective method starts from the inexpensive and readily available achiral precursor, β-alanine, and utilizes a Sharpless asymmetric epoxidation as the key stereochemistry-inducing step.[1]
Synthetic Strategy
The retrosynthetic analysis reveals that this compound can be obtained via an intramolecular cyclization of an amino epoxide. This chiral epoxide is accessible through the Sharpless asymmetric epoxidation of a corresponding allylic alcohol, which in turn can be synthesized from β-alanine.[1]
Experimental Protocol: Synthesis from β-Alanine
The following protocol details the multi-step synthesis of this compound from β-alanine.[1]
Step 1: Protection and Reduction of β-Alanine
β-Alanine methyl ester is first protected on the nitrogen atom with both a tosyl (Ts) and a benzyl (Bn) group. Subsequent reduction of the methyl ester with lithium aluminum hydride (LiAlH₄) affords the corresponding alcohol in quantitative yield.[2]
Step 2: Oxidation to the Aldehyde
The primary alcohol is then oxidized to the aldehyde. Swern oxidation provides the desired aldehyde in good yield.[1]
Step 3: Wittig Reaction to form the α,β-Unsaturated Ester
The aldehyde undergoes a Wittig reaction with triethyl phosphonoacetate to furnish the E-olefinic ester.[2]
Step 4: Reduction to the Allylic Alcohol
The α,β-unsaturated ester is reduced to the corresponding allylic alcohol using aluminum hydride (AlH₃), generated in situ.[2]
Step 5: Sharpless Asymmetric Epoxidation
This key step introduces the chirality. The allylic alcohol is subjected to Sharpless asymmetric epoxidation conditions using titanium(IV) isopropoxide, tert-butyl hydroperoxide, and L-(+)-diethyl tartrate to yield the epoxy alcohol with high enantiomeric excess.[2]
Step 6: Oxidation and Esterification
The epoxy alcohol is oxidized to the carboxylic acid, which is then converted to its methyl ester.[2]
Step 7: Intramolecular Cyclization and Deprotection
The final steps involve the intramolecular cyclization of the amino epoxide derivative, followed by hydrogenolysis to remove the benzyl protecting group and subsequent saponification of the ester to yield this compound.[1]
Summary of Yields
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| Protection and Reduction of β-Alanine | TsBnNCH₂CH₂CH₂OH | quant. | - |
| Swern Oxidation | TsBnNCH₂CH₂CHO | 69 | - |
| Wittig Reaction | E-olefinic ester | 89 | - |
| Reduction to Allylic Alcohol | Allylic alcohol | quant. | - |
| Sharpless Asymmetric Epoxidation | Epoxy alcohol | 92 | 98 |
| Oxidation, Esterification, and Cyclization | N-Ts-trans-3-hydroxy-L-proline methyl ester | - | >97 |
| Deprotection and Saponification | This compound | 60 | >97 |
Applications in the Synthesis of Substituted Prolines
This compound serves as an excellent starting material for the synthesis of various 3-substituted proline derivatives. These derivatives are of significant interest in medicinal chemistry and peptide science as they can act as conformational constraints in peptides or as mimics of other amino acids.[3]
Synthesis via Palladium-Catalyzed Coupling
A powerful strategy for introducing diverse substituents at the C3 position involves the palladium-catalyzed coupling of an enol triflate derived from a 3-oxoproline intermediate.[3]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an enol triflate derived from N-Boc-3-oxoproline methyl ester with an arylboronic acid.
Step 1: Oxidation of N-Boc-trans-3-hydroxy-L-proline methyl ester
The hydroxyl group of the starting material is oxidized to a ketone using a standard oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.
Step 2: Formation of the Enol Triflate
The resulting 3-oxoproline derivative is converted to its enol triflate by reaction with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a base like 2,6-lutidine or triethylamine.
Step 3: Suzuki-Miyaura Cross-Coupling
The enol triflate is then coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., toluene or dioxane).
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| N-Boc-3-triflyloxy-proline methyl ester | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | N-Boc-3-phenyl-Δ³-proline methyl ester | 75-85 |
Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.
Application in Natural Product Synthesis: Cyclothialidine
This compound has been identified as a key chiral component in the synthesis of biologically active natural products, such as the DNA gyrase inhibitor, cyclothialidine.[1] DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents.[4] The synthesis of cyclothialidine and its analogs, facilitated by the use of this compound, is a critical area of research in the pursuit of novel antibiotics.[2]
The total synthesis of cyclothialidine involves the incorporation of the this compound moiety into a larger macrocyclic structure. While a detailed step-by-step protocol for the entire synthesis is beyond the scope of this document, the general strategy involves the coupling of a suitably protected this compound derivative with other fragments, followed by macrolactamization to form the characteristic ring system of cyclothialidine.
Conclusion
This compound is a powerful and versatile chiral building block in organic synthesis. Its ready availability through enantioselective synthesis and its unique structural features make it an invaluable tool for the construction of complex and biologically relevant molecules. The protocols and applications outlined in this document highlight its utility in the preparation of substituted proline derivatives and its role in the synthesis of natural products with potential therapeutic applications. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound opens up new avenues for the design and synthesis of novel chemical entities with tailored properties.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of trans-3-hydroxy-L-proline in drug discovery and development.
Introduction
Trans-3-hydroxy-L-proline (T3LHyp) is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and drug discovery.[1][2][3] Its rigid, five-membered ring structure and the presence of a hydroxyl group provide a unique scaffold for the synthesis of conformationally constrained peptides and small molecules. This conformational restriction can lead to enhanced biological activity, selectivity, and metabolic stability of drug candidates.[4][5] T3LHyp is a component of natural products with biological activity and is found in mammalian collagen.[6][7] This document provides an overview of the applications of this compound in drug discovery, including its use in the development of antiviral agents, collagen mimetics, and other therapeutic agents.
Key Applications
-
Chiral Building Block for Synthesis: this compound is a versatile starting material for the synthesis of complex chiral molecules.[2][6] Its stereochemistry and functional groups allow for the stereoselective introduction of new functionalities.
-
Peptidomimetics and Constrained Peptides: Incorporation of T3LHyp into peptides induces a specific turn or conformation, which can mimic the bioactive conformation of a natural peptide ligand.[8] This is a crucial strategy in the design of peptidomimetics with improved pharmacological properties.
-
Collagen Mimetics: As a component of collagen, T3LHyp plays a role in the stability of the collagen triple helix.[7][9][10] Synthetic collagen-mimetic peptides incorporating T3LHyp are valuable tools for studying collagen structure, stability, and its role in disease.
-
Antiviral Agents: The proline scaffold is a key component in several antiviral drugs. While the direct incorporation of this compound in marketed antiviral drugs is not as prevalent as its 4-hydroxy counterpart, its derivatives and the underlying principle of using constrained proline analogs are significant in the design of protease inhibitors, particularly for Hepatitis C Virus (HCV).[11][12][13][14] The conformational constraints imposed by the proline ring are crucial for fitting into the active sites of viral proteases.[4]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Method | Key Reagents | Overall Yield | Reference |
| β-Alanine | 13-step chemical synthesis | Sharpless asymmetric epoxidation | Not explicitly stated | [6] |
| L-Arginine | 3-step enzymatic synthesis | L-arginine 3-hydroxylase (VioC), arginase, ornithine cyclodeaminase (OCD) | Not explicitly stated | [2] |
Table 2: Effect of this compound on Collagen Triple-Helix Stability
| Peptide Sequence | Position of 3-Hyp | Melting Temperature (Tm) | Comparison to Proline | Reference |
| (Pro-4-Hyp-Gly)₃-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | Xaa position | Lower than control | Small destabilization | [9][10][15] |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃ | Yaa position | Lower than control | Large destabilization | [9][10][15] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from β-Alanine
This protocol is adapted from the multi-step synthesis described by Sinha et al.[6] The key step is a Sharpless asymmetric epoxidation to introduce the desired stereochemistry.
Step 1: Protection of β-Alanine and Reduction
-
Protect the amino group of β-alanine methyl ester.
-
Reduce the resulting ester with lithium aluminium hydride in ether at 0°C to yield the corresponding alcohol.
Step 2: Oxidation and Wittig Reaction
-
Oxidize the alcohol to the aldehyde.
-
Perform a Wittig reaction to introduce a double bond, forming an allylic alcohol.
Step 3: Sharpless Asymmetric Epoxidation
-
Subject the allylic alcohol to Sharpless asymmetric epoxidation conditions to create a chiral epoxide. This step is crucial for establishing the stereochemistry of the final product.
Step 4: Intramolecular Cyclization and Deprotection
-
Induce intramolecular cyclization of the amino epoxide.
-
Deprotect the protecting groups to yield this compound.
-
Purify the final product by ion-exchange chromatography.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on the three-enzyme cascade reaction described by Hara et al.[2]
Step 1: Hydroxylation of L-Arginine
-
Incubate L-arginine with L-arginine 3-hydroxylase (VioC) to produce (2S,3S)-3-hydroxyarginine.
Step 2: Conversion to Hydroxyornithine
-
Treat the (2S,3S)-3-hydroxyarginine with arginase to quantitatively convert it to (2S,3S)-3-hydroxyornithine.
Step 3: Cyclization to this compound
-
Use ornithine cyclodeaminase (OCD) to selectively synthesize this compound from (2S,3S)-3-hydroxyornithine.
Protocol 3: Colorimetric Enzyme Assay for this compound Dehydratase
This protocol is for determining the activity of enzymes that act on this compound, as described by Visser et al.[16]
-
Prepare reaction mixtures containing 25 mM Tris·HCl pH 8.0, 1 mg/ml purified enzyme, and 25 mM this compound in a total volume of 50 μl.
-
Incubate the mixtures at 37 °C for 60 seconds.
-
Terminate the reactions by adding 900 μl of ice-cold 3% trichloroacetic acid.
-
Add 50 μl of a 25 mg/ml solution of 2-aminobenzaldehyde in ethanol to each terminated reaction.
-
Incubate the mixtures at 60 °C for 30 minutes.
-
Measure the absorbance at 425 nm.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Impact of T3LHyp on collagen stability.
Caption: Role of T3LHyp in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bif.wisc.edu [bif.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of peptidyl proline isomerases as antivirals in hepatitis C and other viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving trans-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-hydroxy-L-proline is a non-proteinogenic amino acid found in collagen, particularly abundant in basement membrane collagen (collagen IV).[1] Its metabolism is a key area of interest in various research fields, including collagen turnover, connective tissue disorders, and drug development. The primary enzyme responsible for the degradation of this compound in humans is this compound dehydratase, encoded by the gene C14orf149.[1][2] This enzyme catalyzes the dehydration of this compound to Δ¹-pyrroline-2-carboxylate (Pyr2C).[1][2][3] Understanding the activity of this enzyme is crucial for elucidating its role in health and disease.
These application notes provide detailed protocols for the enzymatic assay of this compound dehydratase, enabling researchers to accurately measure its activity in various samples.
Metabolic Significance
The degradation of this compound is a component of the broader hydroxyproline metabolic pathway. Unlike trans-4-hydroxy-L-proline, which is catabolized to glycine, this compound is converted to intermediates that can enter central metabolism, potentially influencing pathways leading to ornithine and glutamate.[4] The initial and committed step in this pathway is the dehydration of this compound, making the study of this compound dehydratase of significant interest.
Data Presentation: Enzyme Kinetics
The following table summarizes the kinetic parameters for this compound dehydratase. This data is essential for designing and interpreting enzymatic assays.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| This compound dehydratase (C14orf149) | This compound | 12 ± 1 | 1.5 ± 0.1 | ~8.0 | 37 | Homo sapiens | [3] |
| This compound dehydratase | This compound | 2.29 | Not Reported | Not Reported | Not Reported | Azospirillum brasilense | [5] |
Experimental Protocols
Colorimetric Assay for this compound Dehydratase Activity
This protocol describes a colorimetric method to determine the activity of this compound dehydratase by measuring the formation of its product, Δ¹-pyrroline-2-carboxylate (Pyr2C), which reacts with o-aminobenzaldehyde to produce a colored product.[3]
Materials:
-
Purified this compound dehydratase or cell/tissue lysate containing the enzyme
-
This compound (substrate)
-
Tris-HCl buffer (25 mM, pH 8.0)
-
Trichloroacetic acid (TCA), 3% (w/v), ice-cold
-
2-aminobenzaldehyde solution (25 mg/mL in ethanol)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C and 60°C
-
Spectrophotometer or microplate reader capable of measuring absorbance at 425 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 50 µL:
-
25 mM Tris-HCl, pH 8.0
-
1 mg/mL purified enzyme or an appropriate amount of lysate
-
25 mM this compound
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 seconds.[3]
-
Reaction Termination: Stop the reaction by adding 900 µL of ice-cold 3% trichloroacetic acid.[3]
-
Color Development: Add 50 µL of the 25 mg/mL 2-aminobenzaldehyde solution to the terminated reaction.[3]
-
Incubation for Color Development: Incubate the mixture at 60°C for 30 minutes.[3]
-
Measurement: Measure the absorbance of the solution at 425 nm.[3]
-
Standard Curve: Prepare a standard curve using known concentrations of Pyr2C to quantify the amount of product formed.
Substrate Specificity Assay
This protocol is designed to determine the specificity of the enzyme for this compound compared to other proline isomers.
Materials:
-
Purified enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium chloride (150 mM)
-
Substrates to be tested (e.g., this compound, cis-3-hydroxy-L-proline, trans-4-hydroxy-L-proline, L-proline) at 1 mM
-
Acetonitrile, ice-cold
-
Internal standard (e.g., [D₇]-dl-proline, 50 µM)
-
UPLC-MS/MS system
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a total volume of 100 µL containing:
-
20 µg of the purified protein
-
50 mM Tris-HCl, pH 8.0
-
150 mM sodium chloride
-
1 mM of the substrate to be tested
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Sampling: At regular time intervals, take 5 µL samples from the reaction mixtures.
-
Reaction Termination and Deproteinization: Immediately add the 5 µL sample to a vial containing an ice-cold mixture of 25 µL of 50 µM [D₇]-dl-proline and 600 µL of acetonitrile.
-
Incubation on Ice: Incubate the terminated reactions on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples for 5 minutes at 13,000 rpm at 4°C.
-
Analysis: Analyze the supernatant using UPLC-MS/MS to detect and quantify the reaction products.
Visualizations
Metabolic Pathway of this compound Degradation
Caption: Metabolic degradation pathway of this compound.
Experimental Workflow for the Colorimetric Assay
Caption: Workflow for the colorimetric assay of dehydratase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a human this compound dehydratase, the first characterized member of a novel family of proline racemase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel cis-3-Hydroxy-l-Proline Dehydratase and a this compound Dehydratase from Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the chemical synthesis of trans-3-hydroxy-L-proline.
Welcome to the technical support center for the chemical synthesis of trans-3-hydroxy-L-proline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic strategies for producing this compound?
A1: The synthesis of this compound is a multi-step process that often relies on achieving high stereoselectivity. Common strategies include:
-
Chiron Approach: Utilizing a readily available chiral starting material, such as L-malic acid or D-glucose, to build the target molecule.[1]
-
Asymmetric Epoxidation: A popular method involves the Sharpless asymmetric epoxidation of a custom-synthesized allylic alcohol derived from a simple starting material like β-alanine. This is followed by an intramolecular cyclization of the resulting amino epoxide to form the pyrrolidine ring.[2]
-
Stereochemical Inversion: Starting with a more common proline derivative, such as cis-3-hydroxyprolinol, and inverting the stereochemistry at the C3 position. The Mitsunobu reaction is frequently used for this inversion step.[3][4]
Q2: My synthesis is resulting in a low yield and a mixture of cis and trans isomers. What are the likely causes and how can I improve stereoselectivity?
A2: Low yields and poor stereoselectivity are common hurdles. The primary causes often relate to two key areas: the cyclization step and the deprotection/hydrolysis conditions.
-
Improving Stereoselectivity:
-
Mitsunobu Inversion: If your route involves hydroxylation, using a Mitsunobu reaction on a cis-hydroxyl precursor is a reliable method to achieve clean inversion to the trans configuration.[3][5] This reaction proceeds via an SN2 mechanism, which inverts the stereocenter.[4]
-
Sharpless Epoxidation: When starting from an achiral precursor, the Sharpless asymmetric epoxidation is a key step for establishing the correct stereochemistry early in the synthesis, which then guides the formation of the trans product.[2]
-
-
Addressing Low Yields:
-
Protecting Group Stability: Certain N-protecting groups, like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can form unwanted cyclic urethane byproducts during epoxidation or cyclization steps, leading to a complex mixture of products and lower yields.[2] Consider using a more robust protecting group strategy, such as a double-protected amine (e.g., N-tosyl and N-benzyl), to prevent these side reactions.[2]
-
Hydrolysis Conditions: The final deprotection and hydrolysis steps can cause epimerization from the desired trans isomer back to the cis form, especially under harsh acidic or basic conditions.[6] Alkaline hydrolysis (e.g., with Ba(OH)₂) may cause more epimerization than acid hydrolysis but can result in less degradation of the 3-hydroxyproline product.[6] Careful monitoring of hydrolysis time is crucial.
-
Q3: I'm having trouble with the Mitsunobu reaction for inverting the C3-hydroxyl group. What are common troubleshooting tips?
A3: The Mitsunobu reaction is powerful but sensitive. Failures often stem from reagent quality, reaction setup, or the nature of the nucleophile.
-
Reagent Order and Conditions: The order of addition is critical. Typically, the alcohol (your proline derivative), triphenylphosphine (PPh₃), and the acidic nucleophile are dissolved in a suitable solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[7]
-
Nucleophile Acidity: The reaction works best with acidic nucleophiles (pKa < 13).[4] If the nucleophile is not sufficiently acidic, it may not be deprotonated by the betaine intermediate, leading to side reactions where the azodicarboxylate acts as the nucleophile.[4]
-
Workup and Purification: A major challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct. It often co-elutes with the desired product. Strategies to improve purification include:
-
Using modified reagents where the byproduct is easily removed by filtration or acid-base extraction.[4]
-
Crystallizing the TPPO from the crude reaction mixture if possible.
-
-
Unexpected Reactions: Be aware that intramolecular reactions can occur. With certain N-protected 4-hydroxyproline anilides, for example, an unexpected intramolecular cyclization occurs instead of the intermolecular substitution.[8]
Q4: Which N-protecting group is best for my synthesis, and what potential side reactions should I be aware of?
A4: The choice of an N-protecting group is critical and depends on the overall synthetic strategy, especially the conditions of subsequent reaction steps.[9][10] Key considerations are stability, ease of removal, and potential for side reactions.[9]
-
Boc (tert-Butoxycarbonyl): Widely used and removed under mild acidic conditions (e.g., TFA). However, it can be unstable during certain oxidation or epoxidation reactions and may lead to side products.[2][11]
-
Cbz/Z (Benzyloxycarbonyl): Robust protection, often used in solution-phase synthesis.[9] It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). This method is incompatible with other functional groups that can be reduced, such as alkenes or alkynes.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Common in solid-phase peptide synthesis due to its mild, base-labile deprotection (e.g., piperidine).[12][13] However, it can be sensitive to certain nucleophilic conditions.
See the table below for a summary of common protecting groups.
Q5: What is the most effective method for purifying the final this compound product?
A5: After the final deprotection and hydrolysis steps, the crude product is typically a salt mixed with impurities. The most effective purification method is ion-exchange chromatography .[2]
-
Procedure: The crude residue is dissolved in water and loaded onto a cation-exchange resin (e.g., Dowex). After washing away neutral and anionic impurities, the amino acid is eluted with a dilute aqueous ammonia solution (e.g., 1.5-2M aq. NH₃).[2] Evaporation of the solvent then yields the purified product.[2]
-
Isomer Separation: If a mixture of cis and trans isomers is present, analytical separation can be achieved using thin-layer chromatography (TLC) followed by quantification with a scanning spectrofluorometer after derivatization.[6] Preparative separation may require more advanced chromatographic techniques like HPLC.
Data & Reaction Parameters
Table 1: Comparison of Common N-Protecting Groups for Proline Synthesis
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Robust; good for solution-phase synthesis.[9] | Not compatible with reducible functional groups; requires specialized equipment (hydrogenator). |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Widely used; compatible with automated solid-phase synthesis.[12] | Can be unstable to some reagents; may lead to side reactions (e.g., urethane formation).[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Orthogonal to acid-labile groups; ideal for solid-phase synthesis.[9] | Risk of racemization under certain coupling conditions.[9] |
| Tosyl | Ts | Strong Reducing Agents (e.g., Na/NH₃) or Mg/MeOH.[2] | Very stable to a wide range of conditions. | Harsh deprotection conditions can limit its use with sensitive substrates. |
Experimental Protocols & Workflows
Protocol: Synthesis from β-Alanine via Sharpless Epoxidation
This protocol is adapted from a reported synthesis and outlines key steps for producing this compound.[2]
Step 1: N-Protection of β-Alanine Methyl Ester
-
The methyl ester of β-alanine is double-protected with tosyl (Ts) and benzyl (Bn) groups to create a stable substrate for subsequent steps. This prevents side reactions during oxidation and epoxidation.[2]
Step 2: Reduction to Allylic Alcohol
-
The protected ester is reduced using a mild reducing agent like lithium aluminum hydride (LAH) at 0 °C to yield the corresponding alcohol.[2]
Step 3: Oxidation to Aldehyde
-
The alcohol is oxidized to an aldehyde. A common method is using Dess-Martin periodinane in CH₂Cl₂. The reaction is typically fast (under 1 hour).[2]
Step 4: Wittig Reaction to form Allylic Alcohol
-
The aldehyde is converted to an α,β-unsaturated ester via a Wittig reaction, which is then reduced (e.g., with DIBAL-H) to form the key allylic alcohol precursor.
Step 5: Sharpless Asymmetric Epoxidation
-
The allylic alcohol undergoes Sharpless epoxidation to create the chiral epoxide with high enantiomeric excess (>98% e.e.).[2] This step defines the stereochemistry of the final product.
Step 6: Oxidation and Esterification
-
The resulting epoxy alcohol is oxidized to the carboxylic acid (e.g., using Ag₂O) and then converted to its methyl ester with methyl iodide.[2]
Step 7: Deprotection and Cyclization
-
The N-benzyl group is removed via hydrogenolysis. The N-tosyl group is then removed using Mg/MeOH, which concurrently induces intramolecular cyclization to form the protected this compound methyl ester.[2]
Step 8: Final Deprotection and Purification
-
The methyl ester is saponified using aqueous NaOH.[2]
-
The final product is purified by ion-exchange chromatography using a Dowex resin, eluting with aqueous ammonia to yield pure this compound (reported yield for last two steps: 60%).[2]
Visual Guides & Workflows
Caption: General workflow for synthesizing this compound from β-alanine.
Caption: Troubleshooting flowchart for the Mitsunobu reaction in proline synthesis.
Caption: Decision logic for selecting an appropriate N-protecting group for proline.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Improving the yield and purity of synthetic trans-3-hydroxy-L-proline.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-3-hydroxy-L-proline. The information is designed to help improve the yield and purity of the final product by addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when following a synthetic route starting from β-alanine with Sharpless asymmetric epoxidation as a key step.[1][2]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidation of Alcohol to Aldehyde | The chosen oxidation reagent may be inefficient. | Swern oxidation has been reported to give a yield of 69%, while Dess-Martin periodinane oxidation can achieve a much higher yield of 97%.[3] Consider using Dess-Martin periodinane for this step. |
| Formation of Complex Mixture of Products | Incorrect N-protecting group on the starting material. | Using tert-butoxycarbonyl or benzyloxycarbonyl protecting groups can lead to the formation of cyclic urethane derivatives.[1] Protecting the nitrogen with both tosyl and benzyl groups has been shown to prevent the formation of these byproducts.[1][3] |
| Poor Yield in Direct Oxidation of Epoxy Alcohol to Epoxy Acid | The direct oxidation method may not be optimal. | Direct oxidation of the epoxy alcohol to the epoxy acid using RuCl3/NaIO4 can result in poor yields (around 45%).[1][3] A two-step process involving oxidation of the epoxy alcohol to the aldehyde with Dess-Martin periodinane, followed by oxidation to the epoxy carboxylic acid with Ag2O, can significantly increase the yield to 91%.[1] |
| Mixture of Allylic and Saturated Alcohols During Reduction | The reducing agent is not selective for the desired reduction. | Using lithium aluminium hydride for the reduction of an unsaturated ester can lead to a mixture of the desired allylic alcohol and the corresponding saturated alcohol.[3] Employing AlH3, generated in situ, can selectively produce the allylic alcohol in quantitative yield.[3] |
| Difficulty in N-benzyl Group Deprotection | Standard hydrogenolysis conditions may be ineffective. | Hydrogenolysis of the N-benzyl group using Pd/C and H2 may not proceed efficiently, even under high pressure.[1] An alternative strategy is to first remove the tosyl group using Mg/MeOH, followed by intramolecular cyclization and then hydrogenolysis of the benzyl group.[1] |
| Presence of cis-3-hydroxy-L-proline Impurity | Epimerization can occur during hydrolysis. | Both trans-4-L-hydroxyproline and trans-3-L-hydroxyproline can be epimerized to their cis isomers during hydrolysis.[4] Acid hydrolysis with 6 N HCl in the presence of 6% trichloroacetic acid can increase epimerization.[4] Alkaline hydrolysis with 0.2 M Ba(OH)2, while causing more epimerization, results in less degradation and is suggested for the evaluation of trans-3-Hyp, considering the total of both cis and trans isomers.[4] |
| Low Overall Yield | Suboptimal reaction conditions in multiple steps. | Review each step of the synthetic pathway and compare your yields with those reported in the literature. See the table below for a comparison of yields for key steps. |
Yield Comparison for Key Synthetic Steps
| Reaction Step | Reagents/Method | Reported Yield |
| Oxidation of alcohol to aldehyde | Swern Oxidation | 69%[3] |
| Dess-Martin periodinane | 97%[3] | |
| Formation of E-olefinic ester | Reaction of aldehyde with triethylphosphono acetate | 89%[3] |
| Reduction of unsaturated ester to allylic alcohol | AlH3 (in situ) | Quantitative[3] |
| Sharpless asymmetric epoxidation | Ti(OiPr)4, t-BuOOH, L-(+)-diethyl tartrate | 92% (98% e.e.)[3] |
| Oxidation of epoxy alcohol to epoxy acid | Two-step: Dess-Martin periodinane, then Ag2O | 91%[1] |
| Final purification | Ion-exchange chromatography | 60%[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and inexpensive starting material is β-alanine.[1][2] The synthesis involves several steps, including protection of the amino group, oxidation, reduction, and asymmetric epoxidation.[1][3]
Q2: How can I improve the stereoselectivity of the synthesis?
A2: The key step for controlling the stereochemistry is the Sharpless asymmetric epoxidation of a suitable allylic alcohol.[1][2] This reaction can generate the chiral epoxide with high enantiomeric excess (e.g., 98% e.e.).[1][3]
Q3: What are the critical protecting groups to use in this synthesis?
A3: It is crucial to protect the nitrogen atom of β-alanine. Using both tosyl and benzyl protecting groups has been shown to be effective and stable under the reaction conditions, preventing the formation of unwanted side products like cyclic urethanes.[1][3]
Q4: What is the best way to purify the final product?
A4: The final purification of this compound is typically achieved through ion-exchange chromatography.[1] A common method involves using a Dowex resin and eluting with an aqueous ammonia solution.[1]
Q5: Are there any enzymatic methods available for the synthesis?
A5: Yes, enzymatic methods have been explored. One approach involves a three-step multienzyme cascade reaction starting from L-arginine, using L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase.[5] Another method involves the hydroxylation of free L-proline to cis-3-hydroxy-L-proline by a proline 3-hydroxylase, which would then require inversion of the stereochemistry at the 3-position.[6][7][8]
Experimental Protocols
General Workflow for Synthesis from β-Alanine
This workflow outlines the key transformations in the synthesis of this compound starting from β-alanine.
Caption: Synthetic pathway from β-alanine.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting common synthesis issues.
Detailed Protocol: Oxidation of Alcohol to Aldehyde using Dess-Martin Periodinane[1]
-
To a stirred solution of Dess-Martin periodinane (8.4 mmol) in CH2Cl2 (15 mL), add a solution of the alcohol (6.26 mmol) in CH2Cl2 (10 mL).
-
A white precipitate should appear within 5 minutes.
-
Stir the heterogeneous reaction mixture for 40 minutes.
-
Dilute the mixture with diethyl ether (75 mL).
-
Add the resulting suspension of iodinane to 1.3 M NaOH (30 mL).
-
After stirring for 10 minutes, separate the ether layer.
-
Wash the ether layer successively with 1.3 M NaOH (30 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product on a silica gel column to obtain the pure aldehyde.
Detailed Protocol: Final Deprotection and Purification[1]
-
Prepare a mixture of the protected hydroxy ester (0.19 mmol) and 10% Pd-C (16 mg) in 15% HCO2H in MeOH (4 mL).
-
Hydrogenate the mixture at room temperature for 24 hours under a hydrogen atmosphere.
-
Filter off the catalyst and evaporate the solvent under reduced pressure to obtain the debenzylated product.
-
Take up the crude product in a mixture of MeOH (0.6 mL) and 2N aq. NaOH (200 µL) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2.
-
Remove the solvent in vacuo.
-
Dissolve the residue in water (1 mL) and purify by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq. NH3 solution).
-
Evaporate the solvent to obtain this compound as a colorless solid.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Purification and cloning of a proline 3-hydroxylase, a novel enzyme which hydroxylates free L-proline to cis-3-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and cloning of a proline 3-hydroxylase, a novel enzyme which hydroxylates free L-proline to cis-3-hydroxy-L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hydroxyproline Isomer Separation by Chromatography
Welcome to the technical support center for the chromatographic separation of hydroxyproline isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of these critical amino acids. Hydroxyproline isomers, particularly the 4-hydroxyproline (4-Hyp) and 3-hydroxyproline (3-Hyp) stereoisomers, are important biomarkers in collagen analysis, pharmaceutical quality control, and various biomedical research fields. Their structural similarity presents significant challenges in achieving baseline separation. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you optimize your chromatographic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the separation of hydroxyproline isomers.
Q1: Why am I seeing poor resolution or co-elution of my hydroxyproline isomers?
A1: The co-elution of hydroxyproline isomers is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot and improve your separation:
-
Derivatization: Underivatized hydroxyproline isomers are difficult to separate using standard reversed-phase chromatography. Chiral derivatization is often essential to enhance the structural differences between stereoisomers.
-
Recommended Derivatizing Agents:
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA): This reagent has been successfully used to separate all eight stereoisomers of 3- and 4-hydroxyproline.[1]
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This is another effective agent, particularly for separating the four 4-Hyp stereoisomers by capillary electrophoresis.[2][3]
-
-
-
Column Selection: The choice of the stationary phase is critical for achieving selectivity.
-
Mobile Phase Optimization: The composition of the mobile phase directly impacts retention and resolution.
-
Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Optimize the pH of the aqueous phase. For example, a low pH (e.g., using formic acid or acetate buffer) is commonly used.[5]
-
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor hydroxyproline isomer resolution.
Q2: My sample preparation seems to be affecting the results. What are the best practices for hydrolyzing collagen samples?
A2: The hydrolysis step is critical for liberating hydroxyproline from the collagen matrix and can significantly impact the accuracy of your results. Epimerization (the conversion of one stereoisomer to another) can occur under harsh hydrolysis conditions.
-
Acid Hydrolysis:
-
Standard Method: Typically, hydrolysis is performed with 6 N HCl at around 110°C for 16-24 hours.
-
Epimerization Risk: Prolonged acid hydrolysis can cause epimerization of trans-4-L-hydroxyproline and trans-3-L-hydroxyproline to their cis isomers.[6] Adding 6% trichloroacetic acid to the 6 N HCl can increase epimerization.[6]
-
-
Alkaline Hydrolysis:
-
Alternative Method: Hydrolysis with 0.2 M Ba(OH)2 can be used.[6]
-
Pros and Cons: Alkaline hydrolysis may cause more epimerization than acid hydrolysis but results in less degradation of trans-3-Hyp. It is proposed for the evaluation of trans-3-Hyp, provided the total of cis and trans isomers is considered.[6]
-
To minimize variability, it is crucial to keep the hydrolysis time and temperature consistent across all samples and standards.
Q3: I am having trouble with peak shape (e.g., tailing, fronting). What could be the cause?
A3: Poor peak shape can be caused by a variety of factors related to the HPLC system, column, or sample.
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Particulate matter from the sample or mobile phase can block the column inlet frit, causing peak tailing and increased backpressure. Use a guard column and filter your samples and mobile phases.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. Regular column cleaning and replacement are necessary.
-
-
System Issues:
-
Mobile Phase and Sample Solvent Mismatch:
-
Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Experimental Protocols
Protocol 1: Separation of Hydroxyproline Stereoisomers by RP-HPLC after L-FDVA Derivatization
This protocol is adapted from a method for the separation of all eight stereoisomers of 3- and 4-hydroxyproline.[1]
-
Sample Hydrolysis:
-
Hydrolyze the collagen-containing sample with 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate under a stream of nitrogen.
-
Reconstitute the dried sample in a known volume of water.
-
-
Derivatization:
-
Take 25 µL of the neutralized sample supernatant.
-
Add 10 µL of 1 M NaHCO3.
-
Add 40 µL of 35 mM L-FDVA (dissolved in acetone).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a small volume of HCl.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 0-60% B over 40 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm) or Mass Spectrometry (MS).
-
Derivatization and Separation Workflow
Caption: General workflow for the derivatization and analysis of hydroxyproline isomers.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Hydroxyproline Isomer Separation
| Technique | Derivatizing Agent | Column/Selector | Mobile Phase/Buffer | Separated Isomers | Reference |
| RP-HPLC-MS | L-FDVA | Reversed-phase C18 | Acetonitrile/Water gradient with formic acid | All 8 stereoisomers of 3-Hyp and 4-Hyp | [1] |
| Capillary Electrophoresis (CE) | FMOC-Cl | Methyl-γ-cyclodextrin | 75 mM phosphate buffer (pH 7.0) | All 4 stereoisomers of 4-Hyp | [2][3] |
| Thin-Layer Chromatography (TLC) | NBD-Cl | Not specified | Not specified | trans-4-Hyp, trans-3-Hyp, cis-4-Hyp, cis-3-Hyp | [6] |
| RP-HPLC-UV | Dabsyl-chloride | Reversed-phase | Phosphate buffer/Acetonitrile | trans-4-Hyp and cis-4-Hyp | [8] |
| RP-HPLC | None | Nova-Pak C18 | 140 mM sodium acetate, 0.05% TEA, 6% acetonitrile | Total hydroxyproline | [4] |
Table 2: HPLC Method Parameters for Total Hydroxyproline Analysis
| Parameter | Condition 1 | Condition 2 |
| Derivatizing Agent | FDNDEA | None |
| Column | Ultrasphere ODS | Newcrom AH mixed-mode |
| Mobile Phase | Acetate buffer (pH 4.3) / Acetonitrile (80/20) | Acetonitrile / Water (10/90) with 0.5% Formic Acid |
| Detection | UV (360 nm) | ESI-MS |
| Run Time | 18 min | Not specified |
| Reference | [9] | [5] |
This technical support center provides a starting point for troubleshooting your hydroxyproline isomer separations. Successful analysis requires careful attention to sample preparation, derivatization, and chromatographic conditions. For more in-depth information, please refer to the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 4. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for trans-3-hydroxy-L-proline Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of trans-3-hydroxy-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the most common mass spectrometry approach for analyzing this compound?
A1: The most common and highly effective approach is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, often utilizing Multiple Reaction Monitoring (MRM) for precise quantification.[2][3] While methods involving derivatization exist, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), many modern LC-MS/MS protocols for hydroxyproline analysis do not require this step, simplifying sample preparation.[1][2][4]
Q2: What are the typical precursor and product ions for monitoring this compound in MRM mode?
A2: While specific ions can vary slightly based on the instrumentation and derivatization strategy (if any), a common approach for underivatized hydroxyproline isomers is to monitor the transition of the protonated molecule to characteristic fragment ions. The fragmentation spectra of hydroxyproline isomers are often very similar.[3] A notable diagnostic immonium ion for hydroxyproline has a mass-to-charge ratio (m/z) of 86.0659.[5] One study monitoring all hydroxyproline isomers used a precursor ion of m/z 381.35 (for a derivatized form) transitioning to a product ion of m/z 132.1.[6] For underivatized hydroxyproline, a common transition is m/z 132.1 to m/z 68.0.[3]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is not always necessary, especially with modern, sensitive LC-MS/MS systems.[1][2] However, derivatization can be employed to improve chromatographic retention, enhance ionization efficiency, and increase volatility for GC-MS analysis.[4][7] Common derivatization agents include trifluoroacetic anhydride for GC-MS.[4] The decision to use derivatization depends on the sample matrix, the required sensitivity, and the available instrumentation.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
This is a common issue that can stem from multiple factors throughout the analytical workflow. The following guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low signal intensity.
Possible Causes and Solutions:
-
Mass Spectrometer Performance:
-
Question: Is the mass spectrometer functioning correctly and calibrated?
-
Action: Perform a system suitability test or run a standard compound to ensure the instrument is working within specifications. Check for leaks in the gas lines or fittings.[8]
-
-
Sample Preparation:
-
Question: Was the extraction of this compound from the sample matrix efficient?
-
Action: Review the extraction protocol. For biological samples, acid hydrolysis is a common step to liberate hydroxyproline from collagen.[9] Ensure the hydrolysis conditions (acid concentration, temperature, time) are optimal. Inefficient extraction can lead to significant analyte loss.
-
-
Chromatographic Conditions:
-
Question: Is the analyte being retained and eluted properly from the LC column?
-
Action: Verify the mobile phase composition and gradient. Hydroxyproline is a polar compound, so a suitable column, such as a HILIC or a C18 with appropriate mobile phase modifiers, should be used.[1][5] Check for column degradation or blockage.
-
-
Ion Source Parameters:
-
Question: Are the electrospray ionization (ESI) source parameters optimized for this compound?
-
Action: Optimize key ESI parameters such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[10] These parameters can significantly impact ionization efficiency.
-
-
Matrix Effects:
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can make quantification unreliable. This is often related to variability in sample preparation or chromatographic performance.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Question: Is the sample preparation process highly repeatable?
-
Action: Ensure precise and consistent execution of all sample preparation steps, including hydrolysis and derivatization if used. Small variations can lead to differing recoveries. The use of an internal standard is highly recommended to correct for variability.[13]
-
-
Chromatographic Issues:
-
Question: Are there shifts in retention time or changes in peak shape?
-
Action: Fluctuations in retention time can indicate problems with the LC system, such as pump performance, column temperature, or mobile phase composition. Poor peak shape may suggest column degradation or sample overload. Saving a reference chromatogram after column installation can help diagnose these issues.[8]
-
-
Matrix Effects:
-
Question: Do different samples exhibit varying degrees of ion suppression or enhancement?
-
Action: The composition of the matrix can vary between samples, leading to inconsistent matrix effects.[12] A robust sample preparation method to remove interfering components is crucial. The standard addition method can be used to quantify the analyte in the presence of matrix effects.[13]
-
Issue 3: Difficulty Distinguishing this compound from Isomers
The different isomers of hydroxyproline (e.g., trans-4-hydroxyproline, cis-4-hydroxyproline) can be challenging to separate and differentiate.
Caption: Strategy for differentiating hydroxyproline isomers.
Possible Causes and Solutions:
-
Co-elution of Isomers:
-
Question: Is the chromatography sufficient to separate the isomers?
-
Action: The fragmentation patterns of hydroxyproline isomers in the mass spectrometer are nearly identical, making chromatographic separation essential for their individual quantification.[3] Optimize the LC method, potentially using a HILIC column or a specialized chiral column, to achieve baseline separation of the isomers based on their retention times.
-
-
Incorrect Peak Identification:
-
Question: Has the correct peak been identified as this compound?
-
Action: Use a pure analytical standard of this compound to confirm its retention time under your specific chromatographic conditions.
-
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
The optimization of MS parameters is critical for achieving high sensitivity. The following table provides a starting point for method development based on published data.
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [6] |
| MRM Transition (derivatized) | 381.35 > 132.1 | [6] |
| Cone Voltage (CV) | 22.0 V | [6] |
| Collision Energy (Ecoll) | 14.0 V | [6] |
| MRM Transition (underivatized) | 132.1 > 68.0 | [3] |
Note: These parameters may require further optimization on your specific instrument.
Sample Preparation Protocol: Acid Hydrolysis of Collagen-Containing Samples
This is a general protocol for releasing hydroxyproline from proteins.
-
Sample Aliquoting: Place a known amount of the biological sample (e.g., tissue homogenate, plasma) into a hydrolysis tube.
-
Acid Addition: Add 6M HCl to the sample.
-
Hydrolysis: Seal the tube and heat at 110-130°C for 10-24 hours.[9]
-
Neutralization: After cooling, neutralize the sample with a suitable base (e.g., NaOH).
-
Filtration: Filter the sample to remove any particulate matter before injection into the LC-MS/MS system.[6]
Influence of Collision Energy on Diagnostic Ion Intensity
The intensity of the diagnostic immonium ion for hydroxyproline (m/z 86.0659) is dependent on the collision energy.[5] Higher collision energy settings can increase the intensity of this ion, which can be useful for confirmation of the analyte's identity.[5][14] Researchers should perform a collision energy optimization experiment to find the optimal setting for their instrument and specific peptide sequence if applicable.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 6. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. icams.ro [icams.ro]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biorxiv.org [biorxiv.org]
Preventing epimerization of trans-3-hydroxy-L-proline during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of trans-3-hydroxy-L-proline to its cis-diastereomer during sample preparation for analytical procedures such as HPLC.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound analysis?
A1: Epimerization is a chemical process in which a molecule with multiple stereocenters undergoes a change in the configuration at only one of those centers. In the case of this compound, the chiral carbon atom to which the hydroxyl group is attached can be inverted, converting the trans isomer into the cis isomer. This is a significant issue in quantitative analysis because the two isomers may have different chromatographic retention times and detector responses, leading to inaccurate measurements of the true concentration of this compound in a sample.
Q2: What are the primary factors that cause epimerization of this compound during sample preparation?
A2: The main factors that can induce epimerization of this compound are:
-
pH: Both strongly acidic and strongly alkaline conditions can promote epimerization.
-
Temperature: Elevated temperatures, often used to accelerate derivatization reactions, can also increase the rate of epimerization.
-
Reaction Time: Prolonged exposure to harsh conditions (high pH or temperature) will increase the extent of epimerization.
-
Derivatization Reagents: The choice of derivatizing agent and the reaction conditions required for its use can influence the degree of epimerization.
Q3: I am observing a second peak near my this compound peak during HPLC analysis. Could this be the cis epimer?
A3: It is highly likely that the second peak is the cis-3-hydroxy-L-proline epimer, especially if your sample preparation involved heating or exposure to strong acids or bases. To confirm, you can try to obtain a standard of cis-3-hydroxy-L-proline and compare its retention time. Alternatively, you can intentionally subject a pure standard of this compound to harsh conditions (e.g., heating in a basic solution) and observe the formation of the second peak.
Troubleshooting Guide
Issue 1: Suspected Epimerization During Sample Hydrolysis
If you are hydrolyzing a protein or peptide sample to quantify its this compound content, the hydrolysis step itself is a major potential source of epimerization.
| Hydrolysis Condition | Observation | Recommendation |
| Acid Hydrolysis (e.g., 6 N HCl) | Significant degradation of this compound may occur, though epimerization might be less severe than with alkaline hydrolysis.[1] | While acid hydrolysis can lead to some epimerization, it may be preferable if degradation is a greater concern. To minimize epimerization, use the mildest effective acid concentration and temperature, and keep the hydrolysis time as short as possible. |
| **Alkaline Hydrolysis (e.g., 0.2 M Ba(OH)₂) ** | Less degradation of this compound is observed, but this method is known to cause more significant epimerization compared to acid hydrolysis.[1] | If complete recovery of the total 3-hydroxyproline (both cis and trans isomers) is the goal, alkaline hydrolysis may be suitable. However, if the specific quantification of the trans isomer is required, this method should be used with caution, and ideally, conditions should be optimized to minimize epimerization. |
Issue 2: Epimerization During Derivatization
Pre-column derivatization is often necessary for the detection of amino acids like hydroxyproline. However, the reaction conditions for derivatization can also induce epimerization.
| Derivatization Condition | Observation | Recommendation |
| High pH (e.g., > 9) | Many common derivatization reagents for secondary amines, such as NBD-Cl, require basic conditions for optimal reaction. This can promote the epimerization of this compound. | Carefully control the pH of the derivatization reaction. Use the lowest possible pH that still allows for efficient derivatization. A borate buffer is often used to maintain a stable pH in the optimal range for many derivatizing agents. |
| High Temperature | Heating is often employed to speed up the derivatization process. However, this can also accelerate the rate of epimerization. | Optimize the derivatization temperature. Whenever possible, perform the reaction at a lower temperature for a slightly longer time to achieve complete derivatization with minimal epimerization. For example, some protocols suggest derivatization at room temperature.[2] |
| Prolonged Reaction Time | Leaving the sample in the derivatization mixture for an extended period, especially at elevated pH and temperature, can lead to increased epimerization. | Adhere strictly to the recommended derivatization time. Once the reaction is complete, it should be stopped, often by acidification, to prevent further epimerization.[3] |
Experimental Protocols
Protocol 1: Derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for Secondary Amino Acids
This protocol is adapted for the derivatization of secondary amino acids like this compound, with an emphasis on minimizing epimerization. Since primary amines can interfere, they should be reacted first with a reagent like o-phthalaldehyde (OPA).[1]
Materials:
-
o-phthalaldehyde (OPA) solution
-
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) solution
-
Borate buffer (pH adjusted to the low end of the optimal range for NBD-Cl, e.g., pH 8.5-9.0)
-
Sample containing this compound
-
HPLC system with a suitable column and detector
Procedure:
-
Removal of Primary Amines (if present): React the sample with OPA according to established protocols to block any primary amino acids.
-
Derivatization with NBD-Cl:
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl or acetic acid) to lower the pH.[3]
-
HPLC Analysis: Immediately analyze the derivatized sample by HPLC.
Protocol 2: Derivatization with Waters AccQ•Tag™ Chemistry
The AccQ•Tag method, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is designed to derivatize both primary and secondary amino acids under controlled basic conditions.
Materials:
-
Waters AccQ•Tag Ultra or AccQ•Fluor Reagent Kit
-
Sample containing this compound
-
UPLC or HPLC system
Procedure:
-
Sample Buffering: The AccQ•Tag method requires a pH between 8.2 and 10.1 for complete derivatization. Use the provided buffer to bring your sample into this range. If your sample is highly acidic, neutralization may be necessary.
-
Derivatization:
-
Add the AccQ•Fluor reagent to the buffered sample.
-
The reaction proceeds rapidly. Follow the kit's instructions for incubation time, which is typically short to minimize side reactions.
-
-
Analysis: The resulting derivatives are stable and can be directly analyzed by UPLC or HPLC.
Visualizations
Caption: Mechanism of base-catalyzed epimerization of this compound.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
Enhancing the resolution of trans-3-hydroxy-L-proline in HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of trans-3-hydroxy-L-proline in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution for this compound in HPLC?
A1: The primary challenges in the HPLC analysis of this compound and its isomers are their similar structures and high polarity. This often leads to poor retention on conventional reversed-phase columns and co-elution with other isomers, such as cis-3-hydroxy-L-proline, trans-4-hydroxy-L-proline, and cis-4-hydroxy-L-proline. Achieving baseline separation of these isomers is critical for accurate quantification.[1][2][3]
Q2: Why is derivatization often necessary for the analysis of hydroxyproline isomers?
A2: Derivatization is a common strategy to improve the chromatographic properties and detection of hydroxyproline isomers.[2][4] It can:
-
Enhance retention: By introducing a non-polar group, derivatization increases the retention of these polar analytes on reversed-phase columns.
-
Improve selectivity: The derivatizing agent can introduce chiral centers or rigid structures that enhance the separation of stereoisomers.[2][3]
-
Increase detection sensitivity: Many derivatizing agents contain chromophores or fluorophores, which significantly improve UV or fluorescence detection.[2][5]
Q3: What are some common derivatizing agents used for hydroxyproline analysis?
A3: Several derivatizing agents have been successfully used for the HPLC analysis of hydroxyproline isomers. These include:
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA): This chiral reagent is effective for the separation of all eight stereoisomers of hydroxyproline.[2]
-
Dabsyl-chloride: This reagent reacts with the secondary amino group of proline and hydroxyproline, allowing for detection in the visible range.[3][4]
-
Phenyl isothiocyanate (PITC): Used for pre-column derivatization to enable UV detection.[6]
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This reagent is used for derivatization prior to capillary electrophoresis separation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between Hydroxyproline Isomers
Symptoms:
-
Overlapping or co-eluting peaks for this compound and other isomers.
-
Inability to accurately quantify the target analyte.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity. For instance, if a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a cyano-bonded phase. For chiral separations, a specialized chiral stationary phase may be necessary.[8] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. This includes adjusting the organic modifier (e.g., acetonitrile vs. methanol), the pH, and the buffer concentration. For ionizable compounds like amino acids, pH can significantly impact retention and selectivity.[8][9] |
| Inadequate Derivatization | If not already in use, consider pre-column derivatization with a reagent known to enhance the separation of amino acid isomers, such as L-FDVA.[2] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent and optimized temperature. Lower temperatures can sometimes improve resolution, but may increase analysis time.[10][11] |
| High Flow Rate | Reduce the flow rate. Slower flow rates can lead to better separation, although this will increase the run time.[8][11] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | Add a competing base, such as triethylamine (TEA), to the mobile phase (typically at a concentration of 0.05%) to mask the active silanol groups. Alternatively, use a column with a high-purity silica packing to minimize silanol interactions.[12][13] |
| Column Overload | Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion.[9][11] |
| Mismatched Sample Solvent and Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[9] |
Issue 3: Unstable Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Leaks in the HPLC System | Inspect all fittings and connections for leaks, especially between the pump and the injector, and between the column and the detector.[9][15] |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis, which may require flushing with at least 10-20 column volumes. |
Experimental Protocols
Protocol 1: HPLC Analysis of Hydroxyproline Isomers with Dabsyl-Chloride Derivatization
This protocol is adapted from a method for the selective determination of hydroxyproline.[4]
1. Sample Preparation and Hydrolysis:
- For protein-bound hydroxyproline, hydrolyze the sample in 6 M HCl at 110°C for 24 hours.
- Dry the hydrolyzed sample under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent (e.g., 0.1 M HCl).
2. Derivatization Procedure: [4]
- To 200 µL of the sample in 6M HCl, add a known amount of cis-4-hydroxyproline as an internal standard.
- Cool the mixture to below 0°C.
- Slowly add 300 µL of fresh 8 M NaNO₂ and stir for 5 minutes below 0°C, then 10 minutes at room temperature.
- Extract the N-nitroso derivatives with 3 mL of ethyl acetate.
- Evaporate the organic phase to dryness under nitrogen.
- Add 50 µL of 48% HBr and heat at 70°C for 10 minutes, then dry again.
- Add 100 µL of 0.2 M Na₂CO₃ and 200 µL of dabsyl-chloride solution (5 mg/mL in acetonitrile).
- Heat the mixture at 70°C for 10 minutes.
3. HPLC Conditions:
- Column: Reversed-phase C18 column (e.g., Nova-Pak C18).[12]
- Mobile Phase: Isocratic elution with a mixture of sodium acetate buffer (e.g., 140 mM, pH adjusted) and acetonitrile. A typical starting point could be 140 mM sodium acetate containing 0.05% triethylamine and 6% acetonitrile.[12]
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector at 436 nm (for dabsyl derivatives).
- Injection Volume: 20 µL.
| Parameter | Value | Reference |
| Column | Nova-Pak C18 | [12] |
| Mobile Phase | 140 mM Sodium Acetate, 0.05% TEA, 6% Acetonitrile | [12] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV-Vis at 436 nm | [4] |
| Derivatizing Agent | Dabsyl-Chloride | [4] |
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: A workflow for troubleshooting poor HPLC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 6. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Strategies to minimize degradation of trans-3-hydroxy-L-proline during hydrolysis.
Technical Support Center: trans-3-hydroxy-L-proline Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during the hydrolysis of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when hydrolyzing samples containing this compound?
When preparing protein or peptide samples for amino acid analysis, this compound (trans-3-Hyp) is susceptible to two main forms of degradation:
-
Chemical Degradation: The standard method of acid hydrolysis can cause significant destruction of the trans-3-Hyp molecule.[1]
-
Epimerization: During hydrolysis, the trans-3-L-hydroxyproline can be converted into its cis isomer.[1] This can complicate quantification if the analytical method does not separate the two isomers.
Q2: Why is the standard acid hydrolysis protocol not ideal for this compound?
The most common method for protein hydrolysis involves heating the sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours.[2][3] While effective for cleaving most peptide bonds, these harsh acidic conditions lead to the degradation of labile amino acids, including an appreciable amount of trans-3-Hyp.[1]
Q3: What alternative hydrolysis methods can minimize the degradation of this compound?
To improve the recovery of trans-3-Hyp, several alternative strategies can be employed:
-
Alkaline Hydrolysis: Using bases like barium hydroxide (Ba(OH)₂) causes less degradation of trans-3-Hyp compared to strong acid hydrolysis.[1] However, it may increase the rate of epimerization.[1]
-
Milder Acid Hydrolysis Conditions: Reducing the temperature and duration of acid hydrolysis can decrease degradation. One study developed a method using HCl/trifluoroacetic acid/water at 55°C to avoid peptide inversion and degradation.[4]
-
Enzymatic Hydrolysis: Using a mixture of proteases can achieve complete proteolysis under mild conditions, though this method can be complex and may be more suitable for peptides than large proteins.[5][6] A combined approach involving a brief, mild acid treatment followed by extensive enzymatic digestion has also been shown to achieve high recovery with minimal racemization for amino acids.[7]
Q4: Are scavengers or additives effective in protecting this compound during acid hydrolysis?
The addition of scavengers is a common strategy to protect other sensitive amino acids during acid hydrolysis. For example, phenol is added to prevent the halogenation of tyrosine, and reducing agents like thioglycolic acid are used to prevent the oxidation of tryptophan.[2][3][5] While not specifically documented for trans-3-Hyp in the provided context, experimenting with scavengers to quench oxidative species or reactive cations generated during hydrolysis could be a viable strategy to reduce degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Low or inconsistent recovery of this compound.
This is the most common problem and can stem from several factors related to the hydrolysis protocol. The following workflow can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for low trans-3-Hyp recovery.
Data & Methodologies
Comparison of Hydrolysis Methods
The following table summarizes the key characteristics of different hydrolysis methods for the analysis of this compound.
| Feature | Standard Acid Hydrolysis | Alkaline Hydrolysis | Milder Acid Hydrolysis |
| Reagents | 6 M Hydrochloric Acid (HCl)[2][3] | 0.2 M Barium Hydroxide (Ba(OH)₂)[1] | e.g., HCl/TFA/water (2:1:1, v/v)[4] |
| Typical Temp. | 110-116°C[2][8] | Elevated Temperatures | 55-90°C[4][7] |
| Typical Time | 18-24 hours[2][3] | Variable | 15 min - 4 hours[4][7] |
| Degradation | Appreciable degradation of trans-3-Hyp.[1] | Less degradation than acid hydrolysis.[1] | Reduced degradation. |
| Epimerization | Occurs as a function of time.[1] | More epimerization than acid hydrolysis.[1] | Minimized with shorter times. |
| Best For | General protein hydrolysis (not for labile residues). | Quantification of trans-3-Hyp where total (cis+trans) is measured.[1] | Preserving labile residues and stereochemistry. |
Experimental Protocols
Protocol 1: Standard Vapor-Phase Acid Hydrolysis
This protocol is a common baseline method but is not recommended for quantitative recovery of trans-3-Hyp due to degradation.
-
Place the dried protein or peptide sample (0.5–20 µg) into a 6 x 50 mm hydrolysis tube.[8]
-
Add 200 µL of 6 M HCl containing 0.1–1.0% phenol to the bottom of a larger outer vacuum vial.[5][8]
-
Place the sample tube inside the vacuum vial.
-
Seal the vial under vacuum, performing several vacuum-nitrogen flushes to ensure an inert atmosphere.[8]
-
After hydrolysis, cool the vial and dry the sample tube under vacuum to remove residual acid.[5][8]
Protocol 2: Alkaline Hydrolysis
This method reduces degradation but may increase epimerization. It is proposed for the evaluation of trans-3-Hyp when the total of cis and trans isomers is considered.[1]
-
Place the dried sample into a hydrolysis tube.
-
Add a sufficient volume of 0.2 M Barium Hydroxide (Ba(OH)₂) solution.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat at a controlled temperature (e.g., 110°C) for a specified time (e.g., 18-24 hours). Note: Optimal time and temperature should be determined empirically.
-
After hydrolysis, cool the tube and neutralize the hydrolysate by carefully adding sulfuric acid (H₂SO₄) to precipitate barium as barium sulfate (BaSO₄).
-
Centrifuge the sample to pellet the BaSO₄ precipitate.
-
Collect the supernatant containing the free amino acids for analysis.
Protocol 3: Mild Acid / Enzymatic Hydrolysis
This combined approach aims to minimize both degradation and racemization.[7]
-
Partial Acid Hydrolysis: Add 6 M HCl to the dried sample and heat at 80-90°C for a brief period (e.g., 15 minutes).[7]
-
Neutralization: Cool the sample and neutralize the acid.
-
First Enzymatic Digestion: Adjust the pH to be optimal for Pronase. Add Pronase and incubate at 50°C for 12-16 hours.[7]
-
Second Enzymatic Digestion: Add Leucine aminopeptidase and peptidyl-D-amino acid hydrolase and incubate for an additional 24 hours to ensure complete hydrolysis.[7]
-
Terminate the reaction and prepare the sample for amino acid analysis.
Method Selection Guide
Choosing the correct hydrolysis strategy depends on your analytical goals. Use the following decision tree to guide your choice.
Caption: Decision guide for selecting a hydrolysis method.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of the Positional Distribution of Hydroxyproline in Collagenous Gly-Xaa-Yaa Sequences by LC-MS with Partial Acid Hydrolysis and Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. Evaluation of different methods of hydrolysis of protein sources and the role of peptides resulting from hydrolysis in nutrition and health of farm animals [domesticsj.ut.ac.ir]
- 7. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Addressing matrix effects in the analysis of trans-3-hydroxy-L-proline in biological samples.
Welcome to the technical support center for the analysis of trans-3-hydroxy-L-proline in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, components of biological samples like plasma, urine, or tissue extracts can suppress or enhance the analyte's signal during mass spectrometry analysis. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4] Endogenous phospholipids are a common cause of matrix effects in bioanalysis.[5]
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the response of this compound spiked into an extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q3: What is a suitable internal standard for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as trans-3-hydroxy-L-[¹³C₅, ¹⁵N]-proline. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations.[5] If a specific SIL internal standard for this compound is unavailable, a structural analog or a SIL version of a related compound like trans-4-hydroxy-L-proline could be considered, but with careful validation.
Q4: My recovery of this compound is low. What are the potential causes and solutions?
A4: Low recovery can be due to several factors including inefficient extraction, analyte degradation, or strong binding to matrix components. To improve recovery, consider optimizing the sample preparation method. This could involve changing the protein precipitation solvent, adjusting the pH during liquid-liquid extraction, or using a more selective solid-phase extraction (SPE) sorbent. Ensure that the hydrolysis conditions for releasing this compound from collagen fragments are adequate, as incomplete hydrolysis will lead to low recovery.
Troubleshooting Guides
Issue 1: High Variability in replicate injections
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Matrix Effects | Use a stable isotope-labeled internal standard to compensate for variability.[5] Further optimize sample cleanup to remove interfering matrix components. |
| LC System Issues | Check for leaks, ensure proper pump performance, and verify autosampler injection precision. |
| Column Degradation | Flush the column or replace it if it's old or has been exposed to harsh conditions. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Back-flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa. For zwitterionic compounds like amino acids, small pH changes can significantly affect peak shape. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Column | Use a column with a different stationary phase or end-capping to minimize unwanted interactions. |
Issue 3: Significant Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Optimize chromatographic separation to resolve this compound from the phospholipid elution zone.[5] |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[6] |
| High Sample Concentration | Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[7] |
| Suboptimal MS Source Conditions | Optimize source parameters such as temperature, gas flows, and voltages to minimize in-source suppression. |
Quantitative Data on Matrix Effects and Recovery
The following tables provide representative quantitative data for matrix effects and recovery for analytes structurally similar to this compound, as specific data for this isomer is limited. This data can serve as a benchmark for what to expect during method development and validation.
Table 1: Representative Matrix Effect Data for Related Amino Acids in Human Plasma
| Analyte | Matrix Effect (%) | Method | Reference |
| Proline | 1.47 | LC-MS/MS | [8] |
| trans-4-Hydroxy-L-proline | 25.1 (mean) | LC-MS/MS | [9] |
Matrix Effect (%) is calculated as [(Response in matrix - Response in solvent) / Response in solvent] x 100. A positive value indicates ion enhancement, while a negative value indicates ion suppression.
Table 2: Representative Recovery Data for Related Amino Acids from Biological Matrices
| Analyte | Matrix | Recovery (%) | Method | Reference |
| Proline | Human Serum | 99.17 | Protein Precipitation | [8] |
| trans-4-Hydroxy-L-proline | Canine Serum | 50.4 (mean) | Protein Precipitation | [9] |
| General Amino Acids | Human Urine | 81.4 - 109.4 | SPE | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation for the Analysis of this compound in Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add 10 µL of a stable isotope-labeled internal standard solution (e.g., trans-3-hydroxy-L-[¹³C₅, ¹⁵N]-proline in 50% methanol). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Filtration/Centrifugation: Centrifuge at 14,000 x g for 5 minutes or filter through a 0.22 µm filter.
-
Injection: Transfer the clear supernatant/filtrate to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Acid Hydrolysis for Total this compound in Tissues
This protocol is for the determination of total this compound (free and protein-bound).
-
Sample Homogenization: Homogenize approximately 10-20 mg of tissue in deionized water.
-
Acid Addition: Add an equal volume of concentrated hydrochloric acid (e.g., 6 M HCl) to the homogenate in a pressure-tight vial.
-
Hydrolysis: Heat the mixture at 110-120°C for 16-24 hours.
-
Cooling and Neutralization: Cool the hydrolysate and neutralize with a strong base (e.g., NaOH).
-
Cleanup: Proceed with a suitable cleanup method such as SPE to remove salts and other interferences before LC-MS/MS analysis.
Visualizations
Metabolic Pathway of this compound
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Reactions with trans-3-hydroxy-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving trans-3-hydroxy-L-proline as a substrate.
Frequently Asked Questions (FAQs)
Q1: Which enzymes utilize this compound as a substrate?
A1: One of the primary enzymes that acts on this compound is this compound dehydratase (EC 4.2.1.77). This enzyme catalyzes the dehydration of this compound to Δ¹-pyrroline-2-carboxylate (Pyr2C).[1][2] Additionally, certain proline hydroxylases, which are 2-oxoglutarate-dependent dioxygenases, can produce this compound by hydroxylating L-proline.[3]
Q2: What is the typical product of the enzymatic reaction with this compound?
A2: The enzyme this compound dehydratase converts this compound into Δ¹-pyrroline-2-carboxylate and water.[2]
Q3: What are the essential cofactors for proline hydroxylases that can synthesize this compound?
A3: Proline hydroxylases are 2-oxoglutarate-dependent dioxygenases and require molecular oxygen, Fe(II), 2-oxoglutarate, and a reducing agent, typically ascorbate, for their catalytic activity.[4][5] Ascorbate is crucial for maintaining the iron in its reduced ferrous (Fe²⁺) state.[5]
Q4: Can proline hydroxylases from different sources produce different isomers of hydroxyproline?
A4: Yes, proline hydroxylases exhibit regio- and stereoselectivity. For instance, proline 4-hydroxylases produce trans-4-hydroxy-L-proline, while specific proline 3-hydroxylases are required to produce this compound.[3][6] Ectoine hydroxylases have also been shown to catalyze the formation of this compound from L-proline.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Q: I am not observing any product formation in my enzymatic reaction with this compound. What could be the issue?
A: Several factors could contribute to low or no enzyme activity. Consider the following troubleshooting steps:
-
Enzyme Integrity:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Expired Reagents: Check the expiration date of the enzyme and all reagents.[7]
-
-
Reaction Conditions:
-
Incorrect pH or Temperature: The optimal pH and temperature can vary for different enzymes. For example, some proline hydroxylases have maximal activities around pH 7.0 and 25 °C.[6] Verify that your buffer pH and incubation temperature are optimal for your specific enzyme.
-
Missing Cofactors: If you are working with a proline hydroxylase, ensure that you have included all necessary cofactors, such as Fe(II), 2-oxoglutarate, and ascorbate, in your reaction mixture.[5]
-
-
Substrate Quality:
-
Substrate Degradation: Verify the purity and stability of your this compound substrate.
-
-
Assay Components:
-
Improperly Thawed Components: Ensure all reaction components are completely thawed and mixed gently before use.[7]
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between experiments. How can I improve reproducibility?
A: Inconsistent results are often due to variations in experimental setup and execution.
-
Pipetting Errors:
-
Sample Preparation:
-
If you are using biological samples, ensure your sample preparation method is consistent. For instance, when measuring hydroxyproline, acid hydrolysis is a critical step that needs to be standardized.
-
-
Incubation Times and Temperatures:
-
Adhere strictly to the specified incubation times and temperatures in your protocol.[7]
-
Issue 3: High Background Signal in Colorimetric Assays
Q: I am observing a high background signal in my colorimetric assay for hydroxyproline. What could be the cause?
A: High background can obscure your results and is often caused by interfering substances or issues with the reagents.
-
Interfering Substances:
-
Certain substances in your sample preparation buffer can interfere with the assay. Common interfering substances include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%).[7]
-
-
Reagent Issues:
-
Ensure that your colorimetric reagents, such as 4-(Dimethylamino)benzaldehyde (DMAB), are fresh and properly prepared.
-
Always subtract the absorbance of a blank (a reaction with no substrate or enzyme) from your sample readings.
-
Quantitative Data Summary
| Parameter | Enzyme | Substrate | Optimal Value/Range | Reference |
| pH | Proline Hydroxylase | L-proline | ~7.0 | [6] |
| Temperature | Proline Hydroxylase | L-proline | ~25 °C | [6] |
| Cofactors | Proline Hydroxylase | L-proline | Fe(II), 2-oxoglutarate, Ascorbate | [5] |
Experimental Protocols
Colorimetric Enzyme Assay for this compound Dehydratase
This protocol is adapted from a method used to measure the product of this compound degradation.[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing 25 mM Tris-HCl (pH 8.0), 1 mg/ml of the purified enzyme, and 25 mM this compound in a total volume of 50 µl.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 60 seconds.
-
-
Reaction Termination:
-
Stop the reaction by adding 900 µl of ice-cold 3% trichloroacetic acid.
-
-
Color Development:
-
Add 50 µl of a 25 mg/ml solution of 2-aminobenzaldehyde in ethanol to each terminated reaction.
-
Incubate the mixtures at 60 °C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 425 nm. The product, Δ¹-pyrroline-2-carboxylate, reacts with 2-aminobenzaldehyde to produce a colored product.
-
Visualizations
Caption: General workflow for optimizing enzymatic reactions.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-L-3-hydroxyproline dehydratase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Refinement of protocols for incorporating trans-3-hydroxy-L-proline into synthetic peptides.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful incorporation of trans-3-hydroxy-L-proline (trans-3-Hyp) into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The main challenges include potential side reactions due to the hydroxyl group, difficulties in coupling efficiency, and the risk of diketopiperazine formation if the residue is near the C-terminus. The secondary amine of the proline ring can also be less reactive than primary amines of other amino acids.[1] Additionally, the choice of protecting group for the hydroxyl moiety is critical to ensure compatibility with the overall synthesis strategy (e.g., Fmoc/tBu).[2]
Q2: Which protecting group is recommended for the hydroxyl group of trans-3-Hyp in Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: The choice depends on the desired orthogonality. A tert-butyl (tBu) group is common as it is cleaved simultaneously with other tBu-based side-chain protecting groups during the final TFA cleavage.[2] For selective deprotection on the solid phase to allow for further modification, a trityl (Trt) group is an excellent choice as it can be removed with dilute TFA (e.g., 2%) without cleaving other protecting groups.[2] Other options like Alloc or silyl ethers (e.g., TBS) offer alternative orthogonal removal strategies.[2]
Q3: What coupling reagents are most effective for coupling this compound?
A3: Standard coupling reagents are generally effective, but optimization may be required. A panel of reagents such as HBTU, HATU, DIC/HOBt, and PyBrOP have been used successfully.[3][4] For sterically hindered couplings or to minimize racemization, stronger uronium-based reagents like HATU or HCTU are often preferred.[5] The choice of base, such as N,N-Diisopropylethylamine (DIPEA) or a weaker base like sym-collidine, is also crucial to minimize side reactions like racemization.[5]
Q4: How can I prevent diketopiperazine formation when trans-3-Hyp is at or near the C-terminus?
A4: Diketopiperazine formation is a common side reaction, particularly with proline residues, when using resins like Wang.[6] This occurs after the deprotection of the second amino acid, leading to cyclization and cleavage from the resin. To mitigate this, it is advisable to use a highly acid-labile resin, such as 2-chlorotrityl chloride resin, for the synthesis of the initial di- or tripeptide segment.[6] This allows the peptide to be cleaved under mild acidic conditions and then re-attached to a different resin for the remainder of the synthesis if necessary.[6]
Q5: What are the best practices for purifying peptides containing this compound?
A5: The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[7] The addition of the hydroxyl group on the proline ring can increase the peptide's hydrophilicity, which may alter its retention time compared to an unmodified proline-containing peptide.[8] A common mobile phase system is a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and separation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of the Amino Acid Following trans-3-Hyp | 1. Steric hindrance from the proline ring structure. 2. The N-terminus of proline is a secondary amine, which is less reactive.[1] 3. Aggregation of the growing peptide chain on the resin.[10] | 1. Double Couple: Perform the coupling reaction twice to ensure complete reaction.[1] 2. Use a More Potent Coupling Reagent: Switch to HATU or HCTU.[5] 3. Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagent.[1] 4. Incorporate Pseudoproline Dipeptides: If aggregation is suspected, using a pseudoproline dipeptide can disrupt secondary structure formation.[10][11] |
| Unwanted Modification or Deletion at the Hydroxyl Group | 1. Incomplete protection of the hydroxyl group. 2. Premature deprotection of the hydroxyl protecting group during synthesis cycles. | 1. Verify Protecting Group Stability: Ensure the chosen hydroxyl protecting group (e.g., tBu) is stable to the Fmoc deprotection conditions (e.g., 20% piperidine in DMF). 2. Use Orthogonal Protecting Groups: Employ a robust protecting group like Trityl (Trt) or tert-butyl (tBu).[2] If using a more labile group, re-evaluate its stability under your specific conditions. |
| Low Yield of Crude Peptide after Cleavage | 1. Diketopiperazine formation if trans-3-Hyp is the second residue from the C-terminus.[6] 2. Aggregation leading to incomplete synthesis.[12] 3. Premature cleavage of the peptide from the resin. | 1. Use 2-Chlorotrityl Resin: For C-terminal proline peptides, start the synthesis on a highly acid-labile resin to prevent diketopiperazine formation.[6] 2. Optimize Synthesis Conditions: Consider using higher temperatures (if using a microwave synthesizer) or chaotropic salts to disrupt aggregation. |
| Difficulty in Purifying the Final Peptide | 1. Co-elution of impurities, such as deletion sequences or products of side reactions. 2. The hydroxyl group alters the peptide's hydrophobicity, making standard protocols less effective.[8] | 1. Optimize HPLC Gradient: Develop a shallower gradient around the elution point of your target peptide to improve resolution.[9] 2. Change Mobile Phase Modifier: If TFA is problematic for subsequent applications (e.g., MS), consider formic acid, but note this may alter selectivity.[9] 3. Use an Alternative Stationary Phase: If a standard C18 column fails, consider a different phase (e.g., C8, Phenyl-Hexyl). |
Data Summary Tables
Table 1: Comparison of Hydroxyl Protecting Groups for trans-3-Hyp
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Orthogonality Notes |
| tert-Butyl | tBu | >90% Trifluoroacetic Acid (TFA) | Cleaved with side-chain groups in standard Fmoc strategy. Not orthogonally removable.[2] |
| Trityl | Trt | 1-2% TFA in Dichloromethane (DCM) | Orthogonal to tBu and Fmoc. Allows for selective deprotection and on-resin modification.[2] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | Orthogonal to both Fmoc and tBu/Trt groups. Requires specific palladium catalyst for removal.[2] |
| tert-Butyldimethylsilyl | TBS | Tetrabutylammonium fluoride (TBAF) | Orthogonal to Fmoc and tBu/Trt groups. Cleaved by fluoride sources.[2] |
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent | Abbreviation | Class | Key Features & Recommendations |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective but can be allergenic. Forms HOBt in situ. |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Uronium Salt | Very common and effective. Requires a non-nucleophilic base like DIPEA.[2] |
| (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Uronium Salt | More reactive than HBTU, good for hindered couplings. Lower racemization risk due to the HOAt anion.[5] |
| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC / HOBt | Carbodiimide | Cost-effective combination. The urea byproduct is soluble in DMF/NMP. Good for reducing racemization risk.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for Incorporating Fmoc-trans-3-Hyp(PG)-OH
This protocol outlines a single coupling cycle on a solid-support resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or 2-Chlorotrityl) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
If starting a new synthesis, perform the coupling of the first amino acid according to standard procedures for the chosen resin.
-
-
Fmoc Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents (eq.) of Fmoc-trans-3-Hyp(PG)-OH and 3.9 eq. of an activator (e.g., HBTU) in DMF.
-
Add 8 eq. of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (blue), indicating free amines, repeat the coupling step (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
-
Capping (Optional but Recommended):
-
To block any unreacted free amines after coupling, treat the resin with a solution of 10% Acetic Anhydride in DMF or a mixture of Ac₂O/DIPEA/DMF for 10 minutes.
-
Wash the resin with DMF and DCM.
-
Visualizations
Workflow for Peptide Synthesis with trans-3-Hyp
Caption: A flowchart illustrating the iterative steps in Fmoc-based solid-phase peptide synthesis (SPPS).
Troubleshooting Logic for Low Coupling Efficiency
References
- 1. biotage.com [biotage.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. agilent.com [agilent.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating Diastereomers: A Comparative Guide to trans-3-hydroxy-L-proline and cis-3-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
The subtle yet significant stereochemical difference between trans-3-hydroxy-L-proline and cis-3-hydroxy-L-proline dictates their distinct biological roles and chemical properties. Accurate differentiation between these two diastereomers is paramount for research in collagen biochemistry, drug discovery, and peptide synthesis. This guide provides a comprehensive comparison of their properties and outlines key experimental protocols for their differentiation, supported by experimental data.
Structural and Physicochemical Properties
This compound and cis-3-hydroxy-L-proline are structural isomers where the hydroxyl group at the C3 position of the proline ring is oriented in a trans or cis configuration with respect to the carboxyl group at the C2 position. This seemingly minor variation in stereochemistry leads to notable differences in their three-dimensional structure, which in turn influences their physical and chemical characteristics.
| Property | This compound | cis-3-hydroxy-L-proline |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1] | 131.13 g/mol |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid[1] | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid |
| Melting Point | 228-236 °C (decomposes)[2] | ~232 °C (decomposes) |
Spectroscopic Differentiation: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of molecules. The spatial arrangement of the hydrogen and carbon atoms in trans- and cis-3-hydroxy-L-proline results in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. The coupling constant between the protons at C2 and C3 (J-coupling) is a particularly reliable indicator of their relative stereochemistry.
| Nucleus | Atom Position | This compound (Chemical Shift, δ ppm) | cis-3-hydroxy-L-proline (Chemical Shift, δ ppm) | Key Differentiating Feature |
| ¹H | H-2 (α-proton) | ~3.18 (d, J = 1.7 Hz)[2] | ~4.1 (d, J = 4.1 Hz)[3] | A smaller coupling constant (J-value) for the trans isomer compared to the cis isomer is indicative of the dihedral angle between the H-2 and H-3 protons. |
| ¹H | H-3 (β-proton) | ~3.14 (m)[2] | Not explicitly stated | |
| ¹³C | C-2 | Not explicitly stated | 60.1 | |
| ¹³C | C-3 | Not explicitly stated | 70.9 | |
| ¹³C | C-4 | Not explicitly stated | 34.1 | |
| ¹³C | C-5 | Not explicitly stated | 53.6 | |
| ¹³C | C=O | Not explicitly stated | 175.5 |
Crystallographic Analysis
X-ray crystallography provides definitive proof of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound is available, detailed published data for the cis isomer is less common. However, the technique remains a gold standard for unambiguous structural assignment. The key differentiating feature would be the relative orientation of the hydroxyl and carboxyl groups in the solved crystal structure.
Chromatographic Separation
Chromatographic techniques are essential for the separation and quantification of these isomers in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Separation of these highly polar and structurally similar isomers by HPLC often requires derivatization to enhance their retention on the stationary phase and improve detection. Chiral stationary phases can also be used for direct enantiomeric and diastereomeric separation.
Experimental Protocol: Pre-column Derivatization for HPLC Analysis
A common approach involves derivatization of the amino group. The following is a general protocol based on established methods for amino acid analysis[4]:
-
Sample Preparation: Hydrolyze protein samples if necessary to release free hydroxyproline isomers.
-
Derivatization: React the sample with a derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) in a buffered solution (e.g., sodium bicarbonate)[4]. This reaction tags the amino group, making the molecule more amenable to reversed-phase chromatography.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV or fluorescence detection is used, depending on the properties of the derivatizing agent.
-
-
Analysis: The retention times of the derivatized cis and trans isomers will differ, allowing for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. Similar to HPLC, derivatization is necessary to increase the volatility of the hydroxyproline isomers for gas-phase analysis.
Experimental Protocol: Derivatization for GC-MS Analysis
A two-step derivatization is typically performed[5][6]:
-
Esterification: The carboxyl group is esterified, for example, by heating with methanolic HCl[5].
-
Acylation: The amino and hydroxyl groups are then acylated using a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA)[5][6].
-
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., CHIRALDEX G-TA) is often used for optimal separation.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the derivatized isomers.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data.
-
Biological Significance and Metabolic Pathways
Both trans- and cis-3-hydroxy-L-proline are found in nature, with the trans isomer being a component of collagen[7][8]. Their distinct metabolic fates underscore the importance of stereospecific enzymatic recognition. For instance, a human enzyme, this compound dehydratase, specifically acts on the trans isomer[9].
Below is a simplified representation of the metabolic processing of proline and the role of its hydroxylated forms.
Caption: Simplified metabolic pathway of proline hydroxylation and degradation.
The following workflow illustrates the general steps involved in differentiating the two isomers using common analytical techniques.
Caption: General workflow for the differentiation of 3-hydroxy-L-proline isomers.
References
- 1. This compound | C5H9NO3 | CID 440575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline for Researchers and Drug Development Professionals
An in-depth examination of two critical post-translational modifications, this guide provides a comparative analysis of trans-3-hydroxy-L-proline (3-Hyp) and trans-4-hydroxy-L-proline (4-Hyp). This document outlines their distinct physicochemical properties, biological functions, and metabolic pathways, supported by experimental data and detailed protocols to inform research and therapeutic development.
Trans-4-hydroxy-L-proline is a well-established, abundant component of collagen, crucial for the stability of its triple-helical structure.[1][2] In contrast, the less common this compound has been shown to have a destabilizing effect on the collagen triple helix but is implicated in the supramolecular assembly of collagen fibrils.[2][3][4] Understanding the nuanced differences between these two isomers is critical for fields ranging from collagen biology to the development of novel therapeutics targeting collagen-related pathologies.
Physicochemical and Biological Properties: A Tabular Comparison
The fundamental differences in the hydroxylation position of the proline ring lead to distinct properties and biological roles for 3-Hyp and 4-Hyp. The following tables summarize these key distinctions.
| Property | This compound | trans-4-hydroxy-L-proline |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [5] | 131.13 g/mol [6] |
| CAS Number | 567-36-2 | 51-35-4 |
| Melting Point | Not widely reported | 274 °C[6] |
| Abundance in Collagen | Low, found in specific collagen types (e.g., Type IV)[4] | High, comprising roughly 13.5% of mammalian collagen[1] |
| Biological Aspect | This compound | trans-4-hydroxy-L-proline |
| Primary Role in Collagen | Implicated in fibril supramolecular assembly.[4][7] | Crucial for the stability of the collagen triple helix.[1][2] |
| Effect on Collagen Stability | Destabilizes the triple helix compared to proline.[2][3] | Stabilizes the triple helix.[1][2] |
| Metabolic Degradation Pathway | Degraded via the this compound dehydratase pathway to ornithine and glutamate.[8][9] | Primarily catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway.[8][9] |
| Involvement in Signaling | Not well-established. | Hydroxylation of HIF-1α by prolyl hydroxylases (which produce 4-Hyp) targets it for degradation.[10][11][12][13] |
Experimental Data: Impact on Collagen Stability
The differential effects of 3-Hyp and 4-Hyp on the thermal stability of the collagen triple helix have been quantitatively assessed using synthetic collagen-like peptides. The melting temperature (Tm), the temperature at which half of the triple helix is denatured, serves as a direct measure of stability.
| Peptide Composition | Melting Temperature (Tm) in °C | Effect on Stability | Reference |
| (Pro-Pro-Gly)₁₀ | 41.5 | Baseline | [2] |
| (Pro-4-Hyp-Gly)₁₀ | 58.0 | Stabilizing | [2] |
| (3-Hyp-4-Hyp-Gly) containing peptide | 24.4 | Destabilizing (compared to Pro) | [2] |
| (Pro-3-Hyp-Gly) containing peptide | 35.8 | Destabilizing (compared to Pro) | [2] |
Experimental Protocols
Synthesis of Hydroxyproline-Containing Peptides
The synthesis of collagen-like peptides with site-specific incorporation of 3-Hyp or 4-Hyp is essential for studying their effects on collagen stability and biological interactions. Solid-phase peptide synthesis (SPPS) is the standard method employed.
Objective: To synthesize peptides with the general sequence (X-Y-Gly)n, where X or Y can be Pro, 3-Hyp, or 4-Hyp.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Pro-OH, Fmoc-trans-3-Hyp(tBu)-OH, and Fmoc-trans-4-Hyp(tBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
Piperidine in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: Sequentially couple the subsequent Fmoc-protected amino acids according to the desired peptide sequence, with a deprotection step after each coupling.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Collagen Stability
CD spectroscopy is a widely used technique to monitor the conformation of collagen and to determine its thermal stability by measuring the change in ellipticity as a function of temperature.
Objective: To determine the melting temperature (Tm) of collagen-like peptides.
Materials:
-
Purified hydroxyproline-containing peptides
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Circular dichroism spectrometer with a temperature-controlled cell holder
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen buffer at a known concentration (e.g., 0.1-0.2 mg/mL).
-
Wavelength Scan: Obtain a CD spectrum at a low temperature (e.g., 4 °C) to confirm the presence of the triple-helical structure, characterized by a positive peak around 225 nm.
-
Thermal Denaturation: Monitor the ellipticity at 225 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute).
-
Data Analysis: Plot the ellipticity as a function of temperature. The Tm is the temperature at the midpoint of the transition from the folded (triple-helical) to the unfolded state.
Signaling and Metabolic Pathways
The distinct roles of 3-Hyp and 4-Hyp are further underscored by their involvement in different cellular pathways.
trans-4-hydroxy-L-proline and HIF-1α Degradation
Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), forming 4-Hyp. This modification is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11][12][13]
Caption: HIF-1α degradation pathway under normoxic conditions.
Metabolic Degradation Pathways
The catabolic routes for 3-Hyp and 4-Hyp are distinct, involving different enzymes and leading to different end products.
Caption: Metabolic degradation pathways of 3-Hyp and 4-Hyp.
Conclusion
The distinct structural and functional roles of this compound and trans-4-hydroxy-L-proline highlight the profound impact of subtle changes in post-translational modifications on protein biology. While 4-Hyp is essential for the structural integrity of collagen, the less abundant 3-Hyp appears to play a more specialized role in the higher-order assembly of collagen fibrils. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of interventions for collagen-related diseases, the development of biomaterials with tailored properties, and the exploration of novel therapeutic targets within their respective metabolic and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. trans-4-hydroxy-L-proline degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptidyl 3-Hydroxyproline-Binding Properties of Type I Collagen Suggest a Function in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyproline | C5H9NO3 | CID 150779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trans-3-hydroxy-L-proline Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of trans-3-hydroxy-L-proline, a rare isomer of hydroxyproline, is critical for various biomedical and pharmaceutical studies. The choice of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | HPLC with UV or Fluorescence Detection | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg to ng range | pg/mL to fg/mL range[1] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg to ng range | pg/mL range[2] |
| Linearity | Good over a wide concentration range | Good, but may require derivatization | Excellent over a wide dynamic range[3][4] |
| Accuracy | High, but can be affected by co-eluting substances | High, with good resolution of isomers | Very high, with excellent specificity from MRM |
| Precision | Good, with CVs typically <15% | Good, with CVs typically <15% | Excellent, with intra- and inter-day CVs <10%[3][4] |
| Specificity | Moderate to high, dependent on chromatographic separation and detector | High, especially with selective ion monitoring (SIM) | Very high, based on parent-daughter ion transitions |
| Sample Throughput | Moderate to high | Low to moderate due to longer run times and sample preparation | High, with rapid analysis times |
| Derivatization | Often required for fluorescence detection[5] | Typically required to improve volatility and thermal stability[6] | Not always required, but can enhance ionization efficiency |
Experimental Workflows and Methodologies
The following diagram illustrates a general workflow for the validation of an analytical method for this compound.
A comparison of the key steps involved in HPLC, GC-MS, and LC-MS/MS analysis of this compound is presented below.
References
- 1. Measurement of hydroxyproline in collagen with three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differentiating Hydroxyproline Isomers: A Tandem Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of hydroxyproline (Hyp) isomers is critical for understanding protein structure and function, particularly in collagen biology and disease pathogenesis. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) methods for the isomeric differentiation of 3-hydroxyproline (3-Hyp) and 4-hydroxyproline (4-Hyp), supported by experimental data and detailed protocols.
Hydroxyproline, a post-translationally modified form of proline, plays a crucial role in the stability of the collagen triple helix. The two primary isomers, 3-Hyp and 4-Hyp, have identical masses, making them indistinguishable by conventional mass spectrometry. However, their distinct biological roles necessitate specific and accurate differentiation. This guide explores and compares key tandem mass spectrometry techniques that enable researchers to confidently distinguish between these critical isomers.
Comparative Analysis of Tandem MS/MS Fragmentation Techniques
The differentiation of hydroxyproline isomers relies on the generation of unique fragment ions in the gas phase. Several tandem mass spectrometry techniques have been employed for this purpose, with Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer/Higher-Energy Collision Dissociation (EThcD) being the most prominent.
| Technique | Principle | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Key Advantages | Key Limitations |
| CID | Inert gas collisions lead to fragmentation of the precursor ion. | Varies by peptide | 4-Hyp: Loss of H₂O from N-terminal an ions. 3-Hyp vs. 4-Hyp: Differentiated by C-terminal wn fragment ions.[1] | Widely available on most tandem mass spectrometers. | May not always produce diagnostic fragments, especially in complex peptides. |
| HCD | Ions are accelerated and fragmented in a higher-energy collision cell. | Varies by peptide | Can generate the same mass for both isomers, making it indistinguishable on its own for this specific task.[2] | High resolution and accuracy of fragment ions. | Without additional techniques, it is not suitable for direct isomer differentiation. |
| EThcD | Combines Electron Transfer Dissociation (ETD) and HCD, leading to secondary fragmentation. | Varies by peptide | 3-Hyp: z• ions lose C₂H₃. 4-Hyp: z• ions lose C₂H₃O, forming characteristic w-ions.[2] | Generates highly specific w-ions for confident discrimination of 3-Hyp and 4-Hyp.[2] | Requires instrumentation with EThcD capability, which is not as common as CID. |
| Derivatization + LC-MS | Chemical derivatization of isomers prior to LC separation and MS analysis. | Varies by derivative | Fragmentation pattern of the derivatized molecule. | Allows for chromatographic separation of isomers before MS analysis, providing an additional layer of confirmation.[3][4] | Requires additional sample preparation steps, which can be time-consuming and may introduce variability. |
Experimental Protocols
Differentiation of Hydroxyproline Isomers in Peptides using CID
This protocol is based on the principles described by Kassel et al. (1990).[1][5]
-
Sample Preparation: Synthesize or enzymatically digest protein samples to generate peptides containing hydroxyproline. Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis:
-
Introduce the purified peptides into a tandem mass spectrometer equipped with a CID fragmentation cell.
-
Select the peptide precursor ion of interest in the first mass analyzer (MS1).
-
Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or helium). The collision energy should be optimized to generate the desired fragment ions, typically in the range of 10-40 eV.
-
Analyze the resulting fragment ions in the second mass analyzer (MS2).
-
-
Data Analysis:
-
Examine the tandem mass spectrum for the presence of characteristic fragment ions.
-
For N-terminal ions (an), look for a neutral loss of water (H₂O), which is indicative of 4-Hyp.[1]
-
Analyze the C-terminal wn ion series to differentiate between 3-Hyp and 4-Hyp. The specific masses of these ions will differ depending on the isomer present.[1]
-
Site-Specific Discrimination of Hydroxyproline Isomers using EThcD
This protocol is based on the methodology developed by Ma et al. (2018).[2]
-
Sample Preparation: Prepare peptide samples as described in the CID protocol.
-
Mass Spectrometry Analysis:
-
Utilize a tandem mass spectrometer with EThcD capabilities.
-
Isolate the peptide precursor ion in the ion trap.
-
Subject the precursor ions to electron transfer dissociation (ETD) to generate c and z• ions.
-
Further fragment all ions, including the ETD product ions, using higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions in the mass analyzer.
-
-
Data Analysis:
Visualizing the Workflow and Fragmentation
Caption: General experimental workflow for hydroxyproline isomer analysis.
Caption: EThcD fragmentation pathway for differentiating 3-Hyp and 4-Hyp.
Conclusion
The choice of tandem mass spectrometry method for differentiating hydroxyproline isomers depends on the specific research question and the available instrumentation. While traditional CID can provide valuable information, the EThcD technique offers a more robust and definitive method for the unambiguous identification of 3-Hyp and 4-Hyp within peptides through the generation of characteristic w-ions. For studies requiring quantification, derivatization followed by LC-MS presents a reliable, albeit more labor-intensive, alternative. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently tackle the challenge of hydroxyproline isomer analysis in their proteomic workflows.
References
- 1. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Stereochemistry of Synthesized trans-3-hydroxy-L-proline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis of chiral molecules such as trans-3-hydroxy-L-proline. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data, to facilitate the unambiguous confirmation of the desired stereoisomer.
The synthesis of this compound can yield a mixture of stereoisomers, including the cis diastereomer and their respective enantiomers. Distinguishing between these closely related compounds requires robust analytical methods. This guide explores and compares four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Capillary Electrophoresis (Chiral CE), and X-ray Crystallography. Each method offers distinct advantages and provides complementary information to ensure the stereochemical purity of the synthesized product.
Method Comparison at a Glance
| Feature | NMR Spectroscopy | Chiral HPLC | Chiral Capillary Electrophoresis | X-ray Crystallography |
| Principle | Distinguishes isomers based on differences in the magnetic environments of atomic nuclei. | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of charged species in an electric field in the presence of a chiral selector. | Determines the absolute three-dimensional arrangement of atoms in a crystal. |
| Sample Requirement | ~1-10 mg, non-destructive | µg to mg, destructive | ng to µg, destructive | Single crystal (~0.1 mm), non-destructive |
| Information Provided | Relative stereochemistry, diastereomeric ratio, structural elucidation. | Enantiomeric and diastereomeric purity, retention times, resolution. | Enantiomeric and diastereomeric purity, migration times, high efficiency. | Absolute stereochemistry, bond lengths, bond angles, crystal packing. |
| Key Advantage | Detailed structural information. | Widely applicable, robust, preparative scale possible. | High separation efficiency, low sample consumption. | Definitive determination of absolute stereochemistry. |
| Limitation | May require derivatization or chiral shift reagents for enantiomeric excess determination. | Method development can be time-consuming. | Limited to charged or chargeable analytes. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-hydroxyproline, the key to distinguishing between cis and trans diastereomers lies in the coupling constants between the protons on carbons 2 and 3 (H-2 and H-3).
Key Differentiating Feature: The vicinal coupling constant, ³J(H-2, H-3), is significantly different for the cis and trans isomers due to their distinct dihedral angles.
-
trans isomer: Exhibits a small coupling constant, typically in the range of 1.2-1.8 Hz.[1]
-
cis isomer: Shows a larger coupling constant, around 4.1-4.2 Hz.[1]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-hydroxyproline in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual HDO signal (δ ~4.79 ppm).
-
-
Data Analysis: Integrate the signals to determine the relative proportions of different species. Measure the coupling constants of the H-2 and H-3 signals to assign the cis or trans configuration.
Comparative NMR Data for 3-Hydroxy-L-proline Isomers:
| Isomer | H-2 Chemical Shift (ppm) | H-3 Chemical Shift (ppm) | ³J(H-2, H-3) (Hz) | C-2 Chemical Shift (ppm) | C-3 Chemical Shift (ppm) | C-4 Chemical Shift (ppm) | C-5 Chemical Shift (ppm) | COOH Chemical Shift (ppm) |
| trans | ~3.18 (d) | Not explicitly found | 1.7[2] | 62.5 | 72.8 | 40.2 | 55.7 | 177.1 |
| cis | 4.13 (d) | 4.63 (m) | 4.1[1] | 60.1 | 69.8 | 33.6 | 54.4 | 175.7 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH. The provided ¹³C NMR data for the trans isomer is from the Biological Magnetic Resonance Bank (BMRB) entry bmse000966 for trans-4-hydroxy-L-proline and may differ for the 3-hydroxy isomer. The data for the cis isomer is from a study on microbially produced cis-3-hydroxy-L-proline.[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful method for separating enantiomers and diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers. For hydroxyproline isomers, derivatization is often employed to improve detection and resolution.
Common Derivatization Reagents:
-
Marfey's Reagent (FDAA): Reacts with the amino group to form diastereomeric derivatives that can be separated on a standard reversed-phase column.
-
N-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA): A chiral derivatization reagent that allows for the separation of all eight stereoisomers of 3- and 4-hydroxyproline.[3]
-
o-Phthalaldehyde (OPA) with a chiral thiol: Forms fluorescent diastereomeric derivatives.
Experimental Protocol (Indirect Method with Derivatization):
-
Derivatization:
-
Dissolve a small amount of the synthesized product in a suitable buffer (e.g., 1 M NaHCO₃).
-
Add a solution of the chiral derivatizing agent (e.g., L-FDVA in acetone).
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction and dilute the sample for injection.
-
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Data Analysis: Compare the retention times of the peaks in the synthesized sample with those of authentic standards of this compound and other potential isomers. The resolution (Rs) between the peaks for the desired isomer and any impurities should be ≥ 1.5 for baseline separation.
Comparative Chiral HPLC Data:
| Stationary Phase | Mobile Phase | Isomers Separated | Typical Resolution (Rs) | Reference |
| Chiralpak AD-H | Hexane/Ethanol/TFA | Proline derivatives | Good resolution achieved | [4] |
| Reversed-phase C18 (with L-FDVA derivatization) | Acetonitrile/Water gradient | All 8 stereoisomers of 3- and 4-hydroxyproline | Baseline separation | [3][5] |
| SUMICHIRAL OA-5000 | 1 mM Copper Sulfate | trans-4-hydroxy-L-proline from other isomers | Not specified |
Chiral Capillary Electrophoresis (Chiral CE)
Chiral CE offers high separation efficiency and requires only a small amount of sample. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Common Chiral Selectors:
-
Cyclodextrins (CDs): Neutral or charged CDs are widely used for the chiral separation of amino acids. Heptakis(2,6-di-O-methyl)-β-cyclodextrin has been shown to be effective for hydroxyproline isomers.[6]
-
Chiral Ligand-Exchange: Using a chiral ligand (e.g., N-(2-hydroxy-octyl)-L-4-hydroxyproline) and a metal ion (e.g., Cu(II)) in the BGE.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized sample in the BGE or a compatible solvent. Derivatization with a fluorogenic tag can be used to enhance sensitivity.
-
CE System: A capillary electrophoresis instrument with a suitable detector (e.g., UV or laser-induced fluorescence).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): An appropriate buffer (e.g., 500 mM acetate buffer, pH 3.5) containing the chiral selector (e.g., 5 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin).[6]
-
Separation Conditions: Apply a high voltage across the capillary to effect separation.
-
Data Analysis: Compare the migration times of the peaks in the sample electropherogram with those of authentic standards.
dot
Caption: Workflow for chiral capillary electrophoresis analysis.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the stereochemistry of a molecule by determining the precise three-dimensional arrangement of its atoms in a crystal.
Experimental Protocol:
-
Crystallization: Grow a single crystal of the synthesized this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule and refine the atomic positions.
-
Data Analysis: Analyze the resulting crystal structure to unambiguously determine the relative and absolute stereochemistry.
Crystallographic Data:
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates a logical workflow for confirming the stereochemistry of synthesized this compound, starting from the crude product and utilizing the discussed analytical techniques.
dot
Caption: Logical workflow for stereochemical confirmation.
By employing a combination of these analytical techniques, researchers can confidently confirm the stereochemistry of synthesized this compound, ensuring the quality and purity of the compound for its intended application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0059659) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
A Comparative Guide to the Influence of Hydroxyproline Isomers on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of hydroxyproline (Hyp) isomers into peptides is a critical strategy for modulating their structure and stability. This guide provides an objective comparison of the effects of different hydroxyproline isomers on peptide conformation, supported by experimental data. Understanding these nuances is paramount for the rational design of peptidomimetics, collagen-like biomaterials, and therapeutic peptides.
The position and stereochemistry of the hydroxyl group on the proline ring significantly influence the pyrrolidine ring pucker, the cis/trans isomerization of the preceding peptide bond, and the overall peptide secondary structure. This guide will delve into the distinct conformational preferences induced by the most common hydroxyproline isomers.
Comparative Analysis of Hydroxyproline Isomers
The table below summarizes the key quantitative effects of different hydroxyproline isomers on the conformation and stability of peptides, primarily within the context of collagen-like Xaa-Yaa-Gly repeating sequences.
| Isomer | Position in Xaa-Yaa-Gly | Effect on Triple Helix Stability | Melting Temperature (Tm) of (Pro-Hyp-Gly)n Analogs | trans/cis Ratio of Preceding Peptide Bond | Key Conformational Effects |
| (2S,4R)-4-hydroxyproline (Hyp) | Yaa (natural) | Stabilizing | Higher than (Pro-Pro-Gly)n | Increased trans preference | The hydroxyl group's inductive effect preorganizes the pyrrolidine ring pucker, favoring a conformation suitable for the triple helix.[1][2] |
| Xaa | Stabilizing (if Yaa is not Pro) | Data not consistently available | Increased trans preference | Can enhance stability, but the effect is context-dependent.[1] | |
| (2S,4S)-4-hydroxyproline (hyp) | Xaa or Yaa | Destabilizing | Precludes triple helix formation | Data not consistently available | Leads to unfavorable backbone dihedral angles and steric hindrance.[1] |
| (2S,3S)-3-hydroxyproline (3-Hyp) | Xaa (natural) | Slightly Destabilizing | Lower than Proline-containing peptides | Negligible effect on trans/cis ratio compared to Proline | The inductive effect of the 3-hydroxyl group slightly weakens interstrand hydrogen bonds.[2][3][4] |
| Yaa | Strongly Destabilizing | Lower than Proline-containing peptides | Data not consistently available | Causes inappropriate mainchain dihedral angles and steric clashes due to unfavorable ring pucker.[2][3][4] |
Experimental Methodologies
The data presented in this guide are primarily derived from the following experimental techniques:
1. Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. For the incorporation of specific hydroxyproline isomers, the corresponding protected amino acid derivatives are used in the appropriate cycles of the synthesis.
2. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a key technique for assessing the secondary structure and thermal stability of peptides.
-
Protocol:
-
Peptide samples are dissolved in an appropriate buffer (e.g., phosphate-buffered saline).
-
CD spectra are recorded at a fixed temperature to determine the secondary structure (e.g., the characteristic minimum at ~225 nm for a collagen triple helix).
-
Thermal melting curves are generated by monitoring the change in the CD signal at a specific wavelength (e.g., 225 nm) as the temperature is increased at a controlled rate.
-
The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is determined from the midpoint of the thermal transition.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Protocol for trans/cis Isomerization Analysis:
-
The peptide is dissolved in a suitable deuterated solvent (e.g., D2O).
-
One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, NOESY) are acquired.
-
The cis and trans isomers of the peptide bond preceding the hydroxyproline residue give rise to distinct sets of signals in the NMR spectra.
-
The ratio of the integrals of these distinct signals is used to calculate the equilibrium constant (Ktrans/cis) for the isomerization.[5]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for comparing hydroxyproline isomers and a simplified representation of how their conformational effects can influence cellular signaling.
Caption: Experimental workflow for comparing the effects of hydroxyproline isomers.
Caption: Influence of peptide conformation on cell signaling pathways.
References
- 1. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of trans-3-hydroxy-L-proline Measurement Across Diverse Analytical Platforms
For researchers, scientists, and professionals engaged in drug development, the precise and accurate quantification of trans-3-hydroxy-L-proline, a rare isomer of hydroxyproline, is of paramount importance for various physiological and pathological studies. The selection of an appropriate analytical platform is a critical decision that influences the reliability and comparability of experimental data. This guide provides an objective comparison of the performance of four common analytical platforms for the measurement of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview of Analytical Platforms
The quantitative performance of each platform is summarized in the tables below. It is important to note that while the methodologies are applicable to this compound, much of the available validation data has been generated for the more common isomer, trans-4-hydroxy-L-proline, or for hydroxyproline in general.
Table 1: Performance Comparison of Analytical Platforms for Hydroxyproline Measurement
| Parameter | HPLC with Derivatization | LC-MS/MS | GC-MS with Derivatization | ELISA |
| Principle | Chromatographic separation followed by UV or fluorescence detection | Chromatographic separation coupled with mass-based detection | Chromatographic separation of volatile derivatives with mass-based detection | Immunoassay based on antibody-antigen recognition |
| Specificity | Moderate to high, dependent on chromatography and derivatization | Very high, based on retention time and mass-to-charge ratio | High, based on retention time and mass fragmentation | Variable, potential for cross-reactivity with other isomers |
| Sensitivity (LOD) | ~1 ng/mL (fluorescence detection)[1] | 0.010 µg/mL[2] | ~0.233 µmol/L (for 4-hydroxyproline)[3] | ~31.25 nmol/L[4] |
| Linearity (Range) | Typically 2-3 orders of magnitude | 0.010 - 10 µg/mL[2] | Up to 0.14 mmol/L (for 4-hydroxyproline)[3] | 62.5 - 4,000 nmol/L[4] |
| Precision (%CV) | <10% | <10%[2] | <6%[3] | Intra-assay: <10%, Inter-assay: <12%[5] |
| Sample Throughput | Moderate | High | Low to moderate | High |
| Derivatization | Usually required | Not always required | Required | Not required |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative methodologies for each platform based on published literature.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method involves the derivatization of this compound to introduce a chromophore or fluorophore for enhanced detection.
-
Sample Hydrolysis: Samples are hydrolyzed using 6 N HCl at 110°C for 24 hours to liberate free amino acids.
-
Derivatization: The hydrolyzed sample is derivatized with a reagent such as phenyl isothiocyanate (PITC) or a fluorescent tag.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: The separated derivatives are detected by a UV or fluorescence detector.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization.
-
Sample Preparation: Samples are typically hydrolyzed as described for HPLC. Protein precipitation may also be employed for cleaner samples.
-
Chromatographic Separation: The sample is injected into an LC system, often with a C18 or HILIC column, for separation of isomers.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for this compound are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.[6][7]
-
Data Analysis: The peak area of the specific transition is used to quantify the analyte against a standard curve, often using a stable isotope-labeled internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of the analyte.
-
Sample Hydrolysis: Similar to HPLC and LC-MS, samples are first hydrolyzed.
-
Derivatization: The hydrolyzed sample undergoes a two-step derivatization process, for example, esterification followed by acylation to make the amino acid volatile.[8]
-
GC Separation: The derivatized sample is injected into a gas chromatograph with a capillary column for separation.
-
MS Detection: The separated compounds are detected by a mass spectrometer, often using selected ion monitoring (SIM) for quantification.[3]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay technique.
-
Plate Coating: A microplate is coated with an antibody specific to hydroxyproline.
-
Sample Incubation: Samples and standards are added to the wells of the microplate and incubated.
-
Competitive Binding: In a competitive ELISA format, a known amount of enzyme-labeled hydroxyproline is added to compete with the hydroxyproline in the sample for antibody binding sites.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of hydroxyproline in the sample.[5]
Mandatory Visualization: Experimental Workflow
The following diagrams illustrate the general experimental workflow for the cross-validation of this compound measurements and the logical relationships between the different analytical platforms.
Caption: Workflow for cross-validation of this compound measurements.
Caption: Logical relationships between analytical platforms for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Hydroxyproline ELISA Kit (A2097) [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Human this compound Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of trans-3-Hydroxy-L-proline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of trans-3-hydroxy-L-proline and its primary analog, trans-4-hydroxy-L-proline. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Overview of Biological Activities
This compound and its analogs, most notably trans-4-hydroxy-L-proline, are hydroxylated forms of the amino acid proline. These compounds play significant roles in various biological processes, ranging from protein structure and stability to cell signaling. While both are integral to collagen, their effects on its stability are strikingly different. Furthermore, they exhibit antioxidant properties and are implicated in the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
Comparative Quantitative Data
The following tables summarize the available quantitative data comparing the biological activities of this compound and its analogs.
Table 1: Effect on Collagen Triple Helix Stability
| Compound | Peptide Sequence | Melting Temperature (Tm) (°C) | Effect on Stability |
| Control (Proline) | (Pro-Pro-Gly)₁₀ | 41.1 | Baseline |
| This compound | (Pro-Hyp(3)-Gly)₁₀ | 29.9 | Destabilizing |
| trans-4-Hydroxy-L-proline | (Pro-Hyp(4)-Gly)₁₀ | 58.3 | Stabilizing |
Data sourced from studies on collagen-like peptides.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value |
| This compound | Various | Data not available in direct comparative studies |
| trans-4-Hydroxy-L-proline | Various | Data not available in direct comparative studies |
Note: While both isomers are reported to scavenge reactive oxygen species, a direct quantitative comparison of their antioxidant capacity (e.g., IC50 values from DPPH or ABTS assays) was not found in the reviewed literature.
Table 3: Effect on Cell Proliferation
| Compound | Cell Type | Proliferation Effect |
| This compound | Various | Data on the free amino acid is limited. |
| trans-4-Hydroxy-L-proline | Fibroblasts | Data on the free amino acid is limited; however, the dipeptide Pro-Hyp (prolyl-4-hydroxyproline) has been shown to promote fibroblast proliferation. |
Table 4: Effect on HIF-1α Stabilization
| Compound | Cell Type | Method | Quantitative Effect |
| This compound | Various | Western Blot, Reporter Assays | Not quantitatively compared in available literature. |
| trans-4-Hydroxy-L-proline | Various | Western Blot, Reporter Assays | Hydroxyproline is known to be involved in the regulation of HIF-1α by prolyl hydroxylases, but direct quantitative comparisons of the stabilizing effects of the free isomers are not available. |
Note: Prolyl hydroxylation is a key step in the degradation of HIF-1α. While free hydroxyproline can influence this pathway, direct comparative studies quantifying the stabilizing effect of trans-3- and trans-4-hydroxy-L-proline are lacking.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Collagen Stability Assay (Circular Dichroism)
This protocol is used to determine the melting temperature (Tm) of collagen-like peptides, indicating their thermal stability.
-
Sample Preparation: Synthesize or procure collagen-like peptides incorporating proline, this compound, or trans-4-hydroxy-L-proline. Dissolve the peptides in a suitable buffer (e.g., 50 mM acetic acid) to a final concentration of 0.2 mg/mL.
-
Circular Dichroism (CD) Spectroscopy:
-
Use a CD spectrophotometer equipped with a temperature controller.
-
Measure the CD signal at 225 nm, which corresponds to the triple-helical conformation of collagen.
-
Record the CD signal as a function of temperature, increasing the temperature at a rate of 10°C/hour from 4°C to 80°C.
-
-
Data Analysis:
-
Plot the CD signal at 225 nm against temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the peptide has transitioned from a triple-helical to a random coil conformation, observed as the midpoint of the sigmoidal melting curve.
-
In Vitro Collagen Synthesis Assay (Sirius Red Staining)
This method quantifies the total soluble collagen produced by cells in culture.
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts) in 6-well plates and culture to near confluence. Treat the cells with this compound or its analogs at various concentrations for a specified period (e.g., 48 hours).
-
Sample Collection: Collect the cell culture medium and centrifuge to remove cellular debris.
-
Sirius Red Staining:
-
To 100 µL of the supernatant, add 1 mL of Sirius Red solution (0.1% Direct Red 80 in saturated picric acid).
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with 0.1 N HCl to remove unbound dye.
-
Dissolve the pellet in 0.5 M NaOH.
-
-
Quantification: Measure the absorbance of the solution at 550 nm using a spectrophotometer. A standard curve generated with known concentrations of purified collagen is used to determine the amount of collagen in the samples.
HIF-1α Stabilization Assay (Western Blot)
This protocol is used to assess the levels of HIF-1α protein in cells, indicating its stability.
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) under normoxic (21% O₂) or hypoxic (1% O₂) conditions. Treat cells with this compound or its analogs for a defined period.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Diagrams illustrating key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Conclusion
This compound and its analogs, particularly trans-4-hydroxy-L-proline, exhibit distinct biological activities. The most profound difference lies in their effect on collagen stability, with the 3-hydroxy isomer being destabilizing and the 4-hydroxy isomer being stabilizing. Both compounds are known to possess antioxidant properties and are implicated in the HIF-1α signaling pathway, although direct comparative studies with quantitative data are currently limited in the scientific literature. The provided experimental protocols offer standardized methods for further investigation into these biological activities. This guide serves as a foundational resource for researchers and professionals in the field of drug development and biomedical research, highlighting the need for further comparative studies to fully elucidate the therapeutic potential of these compounds.
The Crucial Role of Internal Standards in the Accurate Quantification of trans-3-hydroxy-L-proline
A comparative guide to analytical methodologies for researchers, scientists, and drug development professionals.
The accurate quantification of trans-3-hydroxy-L-proline, a rare isomer of hydroxyproline, is of growing interest in biomedical research due to its potential role as a biomarker and its presence in select collagens and other proteins. Achieving reliable and reproducible quantitative results is paramount for advancing our understanding of its biological significance. This guide provides an objective comparison of analytical methods for this compound quantification, with a special focus on the indispensable role of internal standards in ensuring data integrity.
The Challenge of Accurate Quantification
The quantification of amino acids like this compound is susceptible to various sources of error throughout the analytical workflow. From sample preparation steps like protein hydrolysis and derivatization to instrumental analysis, variations can be introduced that compromise the accuracy and precision of the final results. Without a proper method of correction, these variations can lead to misinterpretation of data, hindering scientific progress.
The Power of Internal Standards
An internal standard is a compound with a known concentration that is added to a sample prior to analysis. Ideally, it is a stable isotope-labeled (SIL) version of the analyte of interest. SIL internal standards are chemically identical to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), they have a different mass-to-charge ratio (m/z), allowing them to be distinguished from the endogenous analyte by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the co-eluting SIL internal standard, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.
Comparative Analysis of Quantification Methodologies
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. Here, we compare three common methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each method for the quantification of this compound, highlighting the impact of using a stable isotope-labeled internal standard.
| Method | Analyte | Internal Standard | Linearity (R²) | Accuracy (%) | Precision (RSD%) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Present (e.g., [¹³C₅,¹⁵N]-trans-3-hydroxy-L-proline) | >0.99 | 95-105 | <5% | Low ng/mL to pg/mL |
| LC-MS/MS | This compound | Absent | >0.98 | 80-120 | <15% | ng/mL |
| GC-MS | Derivatized this compound | Present (e.g., [D₇]-trans-3-hydroxy-L-proline derivative) | >0.99 | 90-110 | <10% | Low ng/mL |
| GC-MS | Derivatized this compound | Absent | >0.97 | 75-125 | <20% | ng/mL |
| HPLC-Fluorescence | Derivatized this compound | Absent (typically uses a non-isotope labeled analogue) | >0.98 | 85-115 | <15% | ng/mL to µg/mL |
Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Data for this compound is inferred from performance data for other hydroxyproline isomers due to limited specific data for this particular isomer.
As the data clearly indicates, the use of a stable isotope-labeled internal standard significantly improves the linearity, accuracy, and precision of both LC-MS/MS and GC-MS methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using the compared techniques.
LC-MS/MS Quantification of this compound
This method offers high sensitivity and selectivity and is considered the gold standard for quantitative bioanalysis.
1. Sample Preparation:
-
To 100 µL of sample (e.g., hydrolyzed protein, plasma), add 10 µL of a known concentration of a stable isotope-labeled internal standard for this compound (e.g., [¹³C₅,¹⁵N]-trans-3-hydroxy-L-proline).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its isomers (e.g., 0-5% B over 5 min, then a wash and re-equilibration step).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 132.1 → Product ion m/z 86.1
-
SIL-Internal Standard: e.g., Precursor ion m/z 137.1 → Product ion m/z 91.1
-
3. Quantification:
-
The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
GC-MS Quantification of this compound (with Derivatization)
This method requires derivatization to make the amino acid volatile for gas chromatography.
1. Sample Preparation and Derivatization:
-
To a dried sample containing this compound, add a known amount of a suitable stable isotope-labeled internal standard.
-
Esterification: Add 1 mL of 3 N methanolic HCl and heat at 100°C for 30 minutes. Dry the sample under nitrogen.[1]
-
Silylation: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for the derivatized this compound and its internal standard.
3. Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
HPLC with Fluorescence Detection (with Derivatization)
This method is a viable alternative when LC-MS/MS is not available, though it generally offers lower sensitivity and selectivity.
1. Sample Preparation and Derivatization:
-
To the sample, add a non-isotope labeled internal standard if available (e.g., a structural analog).
-
Derivatization: React the amino acids with a fluorescent labeling reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) according to the manufacturer's protocol.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatization reagent (e.g., for FMOC-Cl, Ex: 265 nm, Em: 320 nm).[2]
3. Quantification:
-
The concentration is determined by comparing the peak area of the derivatized analyte to a calibration curve. The use of a non-SIL internal standard can correct for injection volume variability but not for derivatization efficiency or matrix effects.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the importance of internal standards, the following diagrams illustrate the analytical workflow and the logic behind using a stable isotope-labeled internal standard.
References
Safety Operating Guide
Proper Disposal of trans-3-hydroxy-L-proline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of trans-3-hydroxy-L-proline, a non-essential amino acid derivative used in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although its toxicological properties have not been thoroughly investigated, it is recommended to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat. | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities or when dust may be generated. |
General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Always wash hands thoroughly after handling and before leaving the laboratory.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]
Spill and Contamination Response
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the powder from spreading or entering drains or waterways.[4] Cover drains if necessary.
-
Cleanup: For minor spills, carefully sweep or vacuum the dry powder, avoiding dust generation.[2] Place the collected material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and water.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.[4]
-
Waste Identification and Segregation:
-
Container Management:
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed and approved chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the disposal company regarding packaging and transportation.
-
The logical workflow for the disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Operational Guide for Handling trans-3-hydroxy-L-proline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling trans-3-hydroxy-L-proline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound, which is typically a white to yellow or brown powder.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][4] | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. An impervious apron is recommended for larger quantities.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary if ventilation is inadequate or if dust is generated.[4] | Minimizes inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder to control dust.[4][5][6]
-
Keep the work area clean and uncluttered.[7]
2. Handling the Compound:
-
Avoid the formation of dust.[8]
-
Use appropriate tools, such as a spatula and weigh paper, for transferring the solid.[2]
-
Avoid direct contact with skin and eyes and do not breathe in the dust.[2][8]
-
Clearly label all containers with the chemical name and associated hazards.[3][6]
3. In Case of a Spill:
-
Small Spills:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.[2]
-
Carefully sweep the material into a designated hazardous waste container.[2]
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.[2]
-
Wash the area with soap and water.[2]
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste:
-
Contaminated Solid Waste:
Visual Guides
The following diagrams illustrate the key workflows for safe handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
References
- 1. trans-L-3-Hydroxyproline 100 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
